molecular formula C6H7BrN2 B173196 3-Bromo-6-ethylpyridazine CAS No. 152665-26-4

3-Bromo-6-ethylpyridazine

Cat. No.: B173196
CAS No.: 152665-26-4
M. Wt: 187.04 g/mol
InChI Key: RHNVBCZIMHPLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethylpyridazine is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its bromine atom at the 3-position serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse structural motifs. The ethyl group at the 6-position can influence the compound's electronic properties and lipophilicity. This scaffold is primarily explored in the early-stage research and development of pharmacologically active molecules, particularly for central nervous system (CNS) targets. Researchers also utilize this compound in the synthesis of complex molecular architectures for material science applications, including the creation of liquid crystals and organic semiconductors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVBCZIMHPLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600035
Record name 3-Bromo-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152665-26-4
Record name 3-Bromo-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-ethylpyridazine (CAS: 152665-26-4) is a halogenated heteroaromatic scaffold critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and nuclear receptor modulators.[1][2][3] Distinguished by its 3,6-disubstituted pyridazine core , this molecule serves as a linchpin intermediate: the C3-bromine atom provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-ethyl group confers specific lipophilic interactions within hydrophobic protein pockets.[1][3]

This guide details the physicochemical profile, validated synthetic protocols, and strategic utility of 3-Bromo-6-ethylpyridazine in the synthesis of DYRK1A inhibitors (neurodegeneration) and ROR


 modulators  (autoimmune pathology).[1]

Chemical Identity & Physicochemical Profile

Property Data / Specification
IUPAC Name 3-Bromo-6-ethylpyridazine
CAS Registry Number 152665-26-4
Molecular Formula C

H

BrN

Molecular Weight 187.04 g/mol
Exact Mass 185.98 g/mol
Appearance Off-white to pale yellow solid / low-melting solid
Solubility Soluble in DMSO, MeOH, CH

Cl

, EtOAc; sparingly soluble in water
LogP (Predicted) ~1.7 – 2.1 (Lipophilic character suited for CNS penetration)
pKa (Conjugate Acid) ~2.5 (Weakly basic pyridazine nitrogens)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8°C, protected from light

Synthetic Architecture

Validated Synthesis: Dehydroxy-Bromination

The most robust industrial route avoids the non-selective alkylation of 3,6-dibromopyridazine.[1] Instead, it utilizes the dehydroxy-bromination of 6-ethylpyridazin-3-ol.[1][3] This method ensures high regiochemical purity.

Reaction Mechanism

The reaction proceeds via the activation of the tautomeric lactam (pyridazinone) form by phosphorous oxybromide (POBr


). The phosphoryl group activates the C3-oxygen, creating a good leaving group that is subsequently displaced by the bromide ion in an addition-elimination sequence.[1]
Protocol (Based on EP 3 294 713 B1)
  • Precursors: 6-Ethylpyridazin-3-ol (1.0 equiv), POBr

    
     (2.0 equiv).[1][3]
    
  • Solvent: Acetonitrile (MeCN) or Toluene.[1]

  • Conditions: Anhydrous, 90°C, 2–4 hours.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 6-ethylpyridazin-3-ol (e.g., 6.0 g, 48.3 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (60 mL) followed by phosphorous oxybromide (POBr

    
    ) (28 g, 97 mmol) in portions to control exotherm.
    
  • Reaction: Fit with a reflux condenser and guard tube (CaCl

    
    ). Heat the suspension to 90°C . The mixture will clarify as the reaction proceeds. Monitor by TLC (30% EtOAc in Hexane) or LC-MS.[1][3]
    
  • Quenching (Critical): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/saturated NaHCO

    
     solution. Caution:  POBr
    
    
    
    hydrolysis is violent and releases HBr gas.[1]
  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0–15% EtOAc in Hexane).
  • Yield: Expect ~40–50% isolated yield of a pale solid.

Visualization of Synthetic Logic

Synthesis Start 6-Ethylpyridazin-3-ol (Tautomer: Pyridazinone) Inter Phosphorylated Intermediate Start->Inter Activation (90°C, MeCN) Reagent POBr3 (Phosphorous Oxybromide) Reagent->Inter Product 3-Bromo-6-ethylpyridazine (Target Scaffold) Inter->Product Nucleophilic Aromatic Substitution (SnAr)

Figure 1: Conversion of the hydroxy-precursor to the bromo-scaffold via phosphorous oxybromide activation.[1][3]

Reactivity & Functionalization

The utility of 3-Bromo-6-ethylpyridazine lies in the electronic deficiency of the pyridazine ring, which facilitates two primary reaction classes:[1][3]

Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)

The C3-Br bond is highly activated for oxidative addition by Pd(0) species.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][3]

    • Catalyst System: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      with K
      
      
      CO
      
      
      or Cs
      
      
      CO
      
      
      .[1]
    • Solvent: 1,4-Dioxane/Water or DME.[1]

    • Application: Introduction of bi-aryl motifs found in ROR

      
       inverse agonists.
      
  • Buchwald-Hartwig: Coupling with amines to form C-N bonds.[1][3]

    • Catalyst System: Pd

      
      (dba)
      
      
      
      / Xantphos.[1]
    • Application: Synthesis of aminopyridazine derivatives for kinase inhibition.[1]

Nucleophilic Aromatic Substitution (S Ar)

Due to the electron-withdrawing nature of the two nitrogen atoms, the C3 position is susceptible to attack by strong nucleophiles (alkoxides, thiols, amines) even without transition metal catalysis, particularly under elevated temperatures or microwave irradiation.

Medicinal Chemistry Applications

DYRK1A Inhibitors (Neurodegeneration)

The 6-ethylpyridazine core serves as a bioisostere for other 6-membered heterocycles in inhibitors of DYRK1A (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A).[1][3]

  • Mechanism: Inhibition of DYRK1A reduces the hyperphosphorylation of Tau protein, a hallmark of Alzheimer’s Disease and Down Syndrome.[4]

  • Role of Ethyl Group: The C6-ethyl substituent occupies a specific hydrophobic pocket in the ATP-binding site, improving selectivity over homologous kinases (e.g., DYRK1B, CLK1).[1]

ROR Modulators (Autoimmune Disease)

In the context of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


) , this scaffold is used to construct inverse agonists.[1][5]
  • Therapeutic Target: Th17 cell differentiation (Psoriasis, IBD, Multiple Sclerosis).[1]

  • Structural Role: The pyridazine ring acts as a rigid linker, orienting the ethyl group to interact with the hydrophobic residues of the ligand-binding domain (LBD), stabilizing the repressive conformation of the receptor.

Strategic Application Map

Reactivity Core 3-Bromo-6-ethylpyridazine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-C Bond Formation SnAr S_NAr Displacement (HNR2, Heat) Core->SnAr C-N Bond Formation ROR ROR-gamma Inverse Agonists (Autoimmune: Psoriasis/MS) Suzuki->ROR Biaryl Linkage DYRK DYRK1A Inhibitors (Neuro: Alzheimer's/Down Syn.) Suzuki->DYRK Scaffold Extension SnAr->DYRK Kinase Hinge Binder

Figure 2: Divergent synthesis pathways from the core scaffold to major therapeutic targets.[1][3]

Handling & Safety Protocols

  • Hazards: 3-Bromo-6-ethylpyridazine is an irritant (Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3). It may cause respiratory irritation.[1][6]

  • Lachrymator Potential: Like many halomethyl/halo-heterocycles, it can be lachrymatory.[1] Handle only in a functioning fume hood.

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers or acids.[1]

  • Spill Response: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1]

References

  • European Patent Office. Substituted Tetrahydroquinolinone Compounds as ROR Gamma Modulators.[1][5] EP 3 294 713 B1. (2018).[1]

  • US Patent Office. Benzothiazole derivatives as DYRK1 inhibitors.[1] US 10,927,106 B2. (2021).[1]

  • AK Scientific. Product Data Sheet: 3-Bromo-6-ethylpyridazine (CAS 152665-26-4).[1][2][3][7]

  • PubChem. Compound Summary: 3-Bromo-6-ethylpyridazine.[1][3][5][8][7][9][1]

Sources

3-Bromo-6-ethylpyridazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Kinase Inhibitor & Immunomodulator Discovery[1]

Part 1: Executive Summary & Physicochemical Profile[1]

3-Bromo-6-ethylpyridazine (CAS: 152665-26-4) is a critical heterocyclic building block characterized by a pyridazine core substituted with a bromine atom at the C3 position and an ethyl group at the C6 position.[1][2][3][4][5] This bifunctional scaffold is highly valued in medicinal chemistry for its ability to participate in selective cross-coupling reactions (via the C-Br bond) while providing a metabolically distinct alkyl handle (the ethyl group) that modulates lipophilicity and steric bulk compared to its methyl analog.

Its primary utility lies in the synthesis of DYRK1A inhibitors (neurodegenerative diseases) and ROR


t modulators  (autoimmune disorders), where the pyridazine ring serves as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility and hydrogen-bonding potential.
Table 1: Physicochemical Identity & Properties[1]
PropertyDataNotes
CAS Number 152665-26-4 Verified Identifier
IUPAC Name 3-Bromo-6-ethylpyridazine
Molecular Formula C

H

BrN

Molecular Weight 187.04 g/mol Monoisotopic Mass: 185.98
Appearance Low-melting solid or oilDepending on purity/temperature
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
Solubility Soluble in DCM, EtOAc, DMSOLimited water solubility
Key Functional Groups Aryl Bromide, Ethyl AlkylOrthogonal reactivity

Part 2: Validated Synthetic Protocols

The synthesis of 3-Bromo-6-ethylpyridazine is most reliably achieved through the dehydroxy-bromination of 6-ethylpyridazin-3-ol.[1] This method offers higher regioselectivity and yield compared to direct halogenation of ethylpyridazine or Grignard additions to dibromopyridazine.

Protocol A: Dehydroxy-bromination (Gold Standard)

Source: Adapted from Patent EP 3 294 713 B1 (Intermediate-22).[1]

Reaction Overview:


[1][6]

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel equipped with a condenser and magnetic stirring, suspend 6-ethylpyridazin-3-ol (1.0 equiv) in anhydrous acetonitrile (10 volumes).

  • Reagent Addition: Carefully add phosphorous oxybromide (POBr

    
    )  (2.0 equiv) to the suspension. Note: POBr
    
    
    
    is moisture-sensitive; handle under inert atmosphere (N
    
    
    or Ar).[1][7]
  • Reaction: Heat the mixture to 90°C and stir for 2 hours . The suspension typically clarifies as the reaction proceeds.

  • Monitoring: Monitor consumption of the starting material via LC-MS (Target Mass: 187/189 [M+H]

    
    ).
    
  • Quenching (Critical): Cool the reaction mixture to room temperature. Remove volatiles under reduced pressure.[1][6] Carefully neutralize the residue with 10% aqueous sodium bicarbonate (NaHCO

    
    )  solution. Caution: Gas evolution (CO
    
    
    
    ).
  • Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc) (3x). Combine organic layers.

  • Workup: Wash the combined organics with water and brine. Dry over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–15% EtOAc in Hexane) to yield the title compound.

Yield Expectation: 40–50% isolated yield.

Visualization: Synthetic Pathway[1][9]

Synthesis Figure 1: Dehydroxy-bromination synthesis route for 3-Bromo-6-ethylpyridazine. Start 6-Ethylpyridazin-3-ol (Precursor) Intermediate Reaction Complex (90°C, MeCN) Start->Intermediate + POBr3 Reagent POBr3 (Brominating Agent) Reagent->Intermediate Product 3-Bromo-6-ethylpyridazine (Target Scaffold) Intermediate->Product 1. Heat 2h 2. NaHCO3 Quench 3. Purification

Part 3: Reactivity Profile & Applications

Chemoselectivity

The 3-bromo position is highly activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridazine ring (diazine).[1]

  • Suzuki-Miyaura Coupling: Reacts readily with aryl/heteroaryl boronic acids to form biaryl systems.[1]

  • Buchwald-Hartwig Amination: Allows introduction of amines at the C3 position.[1]

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The bromine can be displaced by strong nucleophiles (alkoxides, thiols) even without metal catalysis, facilitated by the para-nitrogen atom.
    
Medicinal Chemistry Applications
  • DYRK1A Inhibitors: The pyridazine core acts as a hinge-binder in the ATP pocket of Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A).[1] The ethyl group often occupies a hydrophobic pocket, providing selectivity over closely related kinases (e.g., CLK1).

  • ROR

    
    t Modulators:  Used in the synthesis of inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t, a key driver of Th17 cell differentiation in autoimmune diseases like psoriasis.
    
Visualization: Reactivity Logic[1]

Reactivity Figure 2: Divergent reactivity profile of the 3-Bromo-6-ethylpyridazine scaffold. Core 3-Bromo-6-ethylpyridazine (Electrophilic Core) Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Core->Buchwald SnAr S_NAr Displacement (NaOR / NaSR) Core->SnAr Biaryl 3-Aryl-6-ethylpyridazine (Kinase Inhibitors) Suzuki->Biaryl C-C Bond Formation Amino 3-Amino-6-ethylpyridazine (Hinge Binders) Buchwald->Amino C-N Bond Formation Ether 3-Alkoxy-6-ethylpyridazine (Chemical Probes) SnAr->Ether C-O/S Bond Formation

[1][7][10]

Part 4: Safety & Handling

  • Hazards: As with most halopyridazines, treat as an irritant (Skin/Eye/Respiratory). Potential for skin sensitization.[1]

  • Storage: Store at 2–8°C under inert gas. Protect from light to prevent gradual debromination or decomposition.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).[1]

References

  • European Patent Office. (2018).[1] Substituted Tetrahydroquinolinone Compounds as ROR Gamma Modulators (EP 3 294 713 B1). Intermediate-22 Synthesis. Retrieved October 26, 2025, from

  • Angene Chemical. (n.d.).[1] 3-Bromo-6-ethylpyridazine CAS 152665-26-4.[1][2][3][4][5] Retrieved October 26, 2025, from [Link]

Sources

Solubility of 3-Bromo-6-ethylpyridazine in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-6-ethylpyridazine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-6-ethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on first principles of chemical theory, including molecular polarity, hydrogen bonding capabilities, and the influence of substituents. We supplement this theoretical framework with a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate reliable, application-specific data. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to advance their work in drug discovery and organic synthesis.

Introduction: The Significance of 3-Bromo-6-ethylpyridazine

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyridazine derivatives are notable for their unique physicochemical properties, including a significant dipole moment and hydrogen bond accepting capabilities, which can be pivotal in modulating drug-target interactions and improving pharmacokinetic profiles.[1] 3-Bromo-6-ethylpyridazine is an emerging building block in synthetic chemistry, offering multiple reaction sites for the construction of more complex molecular architectures.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of reaction media, influences reaction kinetics, is critical for purification strategies, and is a cornerstone of drug formulation and bioavailability. This guide addresses the current information gap regarding the solubility of 3-Bromo-6-ethylpyridazine by providing a robust predictive analysis and a definitive experimental methodology.

Molecular Structure and Its Implications for Solubility

The solubility of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" serves as a reliable guide, indicating that substances with similar intermolecular forces are likely to be miscible.[2] The structure of 3-Bromo-6-ethylpyridazine presents a fascinating dichotomy of polar and nonpolar characteristics.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-6-ethylpyridazine and Structurally Related Halogenated Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scope

Halogenated pyridazines, including 3-Bromo-6-ethylpyridazine, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique electronic properties and ability to participate in various cross-coupling reactions make them valuable scaffolds for synthesizing novel therapeutic agents. For instance, 3-Bromo-6-methylpyridazine serves as a reagent in creating CNS-penetrable P2X7 receptor antagonists and chemosensitizers for antifungal agents[1]. Given the reactive nature of the carbon-bromine bond and the inherent biological activity of the pyridazine core, a rigorous and proactive approach to safety is paramount for all researchers, scientists, and drug development professionals handling these materials.

This guide provides an in-depth framework for the safe handling, storage, and emergency management of 3-Bromo-6-ethylpyridazine, grounded in the principles of chemical safety and risk mitigation extrapolated from its closest structural relatives.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds like 3-bromopyridine, 3-Bromo-6-ethylpyridazine should be treated as a hazardous substance. The following GHS classifications are inferred and should be assumed until empirical data becomes available.

Hazard Class Hazard Category Inferred Classification Statement Supporting Analogs
Flammable LiquidsCategory 3Flammable liquid and vapor3-Bromopyridine[2][3]
Acute Toxicity, OralCategory 3 / 4Toxic or Harmful if swallowed3-Bromopyridine[2][4]
Acute Toxicity, DermalCategory 3Toxic in contact with skin3-Bromopyridine[4]
Acute Toxicity, InhalationCategory 3Toxic if inhaled3-Bromopyridine[4]
Skin Corrosion/IrritationCategory 2Causes skin irritation3-Bromopyridine[2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation3-Bromopyridine[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation3-Bromopyridine[2][4]

Signal Word: Danger [3][4]

Inferred Hazard Statements (H-phrases): H226 (Flammable liquid and vapor), H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[2][3][4]

Section 3: Physicochemical Properties (Estimated)

Precise physical and chemical data for 3-Bromo-6-ethylpyridazine are not published. The following table provides estimates based on closely related structures to aid in experimental design and safety planning.

Property Estimated Value (Based on Analogs) Analog Compound
Molecular Formula C₆H₇BrN₂N/A
Molecular Weight 187.04 g/mol N/A
Appearance Colorless to brownish liquid3-Bromopyridine, 3-Ethylpyridine[3][5]
Density ~1.5 - 1.6 g/cm³ @ 25 °C3-Bromopyridine (1.640), 2-Bromo-6-methylpyridine (1.512)[3][6]
Boiling Point > 170 °C @ 760 mmHg3-Bromopyridine (173 °C)[3]
Flash Point ~50 - 60 °C3-Bromopyridine (51 °C), 3-Ethylpyridine (~49 °C)[3][5]
Solubility Limited water solubility, soluble in organic solvents3-Bromopyridine (31 g/L in water)[4]

Section 4: The Hierarchy of Controls: A Proactive Safety Framework

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. Rather than relying solely on personal protective equipment (PPE), a senior scientist implements controls from the top down.

cluster_0 Hierarchy of Controls for Halogenated Pyridazines Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Use a less hazardous chemical? Engineering Engineering Controls Substitution->Engineering Is the process physically contained? Administrative Administrative Controls Engineering->Administrative How do people work safely? PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE How are individuals protected?

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution: While not always possible if 3-Bromo-6-ethylpyridazine is the required reagent, consider if a less toxic or non-flammable analog could achieve the same synthetic outcome.

  • Engineering Controls: This is the primary line of defense. All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4][7] Ensure a certified safety shower and eyewash station are immediately accessible.[4][8]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards. Do not work alone. Restrict access to the area where the chemical is being used.

  • Personal Protective Equipment (PPE): PPE is the final barrier. It does not eliminate the hazard, so its selection and use are critical.

Section 5: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; deviation from any step compromises the integrity of the entire safety procedure.

Required Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must occur within a properly functioning chemical fume hood with a face velocity meeting institutional standards (typically 80-120 fpm).

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher (Type ABC or CO₂).[4][9][10]

Personal Protective Equipment (PPE) Protocol
  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for rapid permeation by some organic liquids, consider double-gloving. Gloves must be inspected before use and removed properly to avoid skin contact.[11][12] Dispose of contaminated gloves immediately.

  • Eye/Face Protection: Wear chemical splash goggles with side shields conforming to ANSI Z87.1 or EN 166 standards.[8][12] A face shield should be worn over goggles during procedures with a high splash risk.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes.

Handling and Dispensing Protocol

Prep 1. Preparation - Assemble all glassware - Verify fume hood function PPE 2. Don PPE - Goggles, Lab Coat - Double Gloves Prep->PPE Dispense 3. Dispensing - Ground container - Use non-sparking tools - Dispense slowly PPE->Dispense Reaction 4. Reaction Setup - Add to vessel - Seal system Dispense->Reaction Cleanup 5. Decontamination - Clean glassware in hood - Wipe down surfaces Reaction->Cleanup Waste 6. Waste Disposal - Segregate halogenated waste - Seal container Cleanup->Waste Doff 7. Doff PPE - Remove gloves last - Wash hands thoroughly Waste->Doff

Caption: Standard workflow for handling 3-Bromo-6-ethylpyridazine.

  • Preparation: Assemble all necessary equipment and reagents within the fume hood before handling the compound.

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ground and bond the container and receiving equipment during transfer.[2]

  • Dispensing: Use non-sparking tools for opening containers.[4] Dispense the liquid slowly to minimize splashing and vapor generation. Keep the container tightly sealed when not in use.[4][10]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[2][11]

Section 6: Storage and Stability

Improper storage is a common cause of laboratory incidents. The causality behind these storage requirements is rooted in the compound's likely flammability and reactivity.

  • Conditions: Store in a dry, cool, and well-ventilated place, away from direct sunlight.[4][10] The storage area should be designated for flammable liquids.

  • Container: Keep in the original, tightly closed container.[4][12] Containers must be carefully resealed after use and kept upright.[12] For long-term storage or sensitive applications, storing under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[4][7]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these can lead to vigorous or exothermic reactions.[4]

Section 7: Emergency Response Protocols

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and escalation.

Spill Spill Detected Assess Assess Size & Risk Spill->Assess Minor Minor Spill (<100 mL, Contained in Hood) Assess->Minor Minor Major Major Spill (>100 mL or Outside Hood) Assess->Major Major Alert Alert Personnel in Immediate Area Minor->Alert Evacuate Evacuate Area Immediately Major->Evacuate Absorb Cover with Inert Absorbent (Vermiculite, Sand) Alert->Absorb Collect Collect into Sealed Container Using Non-Sparking Tools Absorb->Collect Clean Decontaminate Area Collect->Clean Alarm Activate Fire Alarm / Call Emergency Response Evacuate->Alarm

Caption: Decision workflow for spill response.

  • Evacuate and Alert: For any spill, alert others in the lab. For large spills, evacuate the area and call emergency responders.[2]

  • Control Ignition Sources: Immediately remove all sources of ignition.[4][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb (Minor Spills): For small spills inside a fume hood, use an inert absorbent material like vermiculite, sand, or commercial spill pads. Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4][11]

  • Decontamination: Clean the spill area thoroughly.

Fire Emergency
  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][11] Do not use a direct water jet, as it may spread the flammable liquid.

  • Protective Actions: If a fire occurs, evacuate immediately. Only trained personnel equipped with a self-contained breathing apparatus (SCBA) and full protective gear should attempt to fight the fire.[4][8]

First Aid Measures

Speed is essential. All exposures require immediate medical attention following first aid.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9][13]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Wash off with soap and plenty of water. Seek immediate medical attention.[2][4][8]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[4][7][8]

Section 8: Toxicological Profile (Inferred)

The toxicological properties of 3-Bromo-6-ethylpyridazine have not been fully investigated.[4][9] However, based on its structure and data from analogs, it is presumed to be toxic. Acute exposure can cause irritation to the skin, eyes, and respiratory system.[2][9] Systemic effects from significant absorption via any route may include headache, dizziness, nausea, and vomiting.[4][10] Due to the lack of data on chronic effects, carcinogenicity, and reproductive toxicity, all exposure should be minimized and the compound should be handled as if it were highly toxic.

Section 9: Disposal Considerations

All waste containing 3-Bromo-6-ethylpyridazine must be treated as hazardous.

  • Segregation: Collect waste in a designated, labeled, and sealed container for halogenated organic waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][9][13] Do not allow this chemical to enter the environment.[4]

Section 10: Conclusion

3-Bromo-6-ethylpyridazine is a valuable research chemical that demands a high degree of caution. By understanding its inferred hazards and rigorously applying the hierarchy of controls—prioritizing engineering controls and meticulous handling protocols—researchers can mitigate the risks associated with its use. This guide provides the necessary framework, but a culture of safety, constant vigilance, and compound-specific risk assessment remains the ultimate responsibility of the scientist.

Section 11: References

Sources

The Pyridazine Advantage: Leveraging 3-Bromo-6-ethylpyridazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a "privileged structure," offering distinct physicochemical advantages over its pyridine and pyrimidine bioisosteres. This guide focuses on 3-Bromo-6-ethylpyridazine , a high-value linchpin intermediate.[1] By combining a reactive electrophilic handle (C3-Bromine) with a defined lipophilic anchor (C6-Ethyl), this molecule allows researchers to rapidly access chemical space relevant to Kinase Inhibition (Oncology) and GABAergic Modulation (CNS) .

This whitepaper provides a technical roadmap for utilizing 3-Bromo-6-ethylpyridazine, detailing its electronic rationale, validated synthetic protocols, and application in structure-activity relationship (SAR) campaigns.[1]

Chemical Rationale: The "Linchpin" Architecture

The utility of 3-Bromo-6-ethylpyridazine lies in its dual-functional nature, allowing it to serve as a core connector in fragment-based drug discovery (FBDD).[1]

Electronic and Steric Properties
  • The Pyridazine Core (1,2-diazine): The adjacent nitrogen atoms create a dipole moment distinct from pyrazine (1,4) or pyrimidine (1,3). This results in a higher polar surface area (PSA) relative to phenyl rings, improving aqueous solubility—a critical parameter in oral bioavailability.

  • C3-Bromine (The Warhead Handle): The carbon at position 3 is electron-deficient due to the inductive effect of the adjacent nitrogen.[1] This makes the C-Br bond highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C6-Ethyl (The Hydrophobic Anchor): In many kinase ATP-binding pockets, a small hydrophobic gatekeeper region exists.[1] The ethyl group provides sufficient steric bulk to fill this pocket without incurring the metabolic liability of larger alkyl chains, optimizing the Ligand Efficiency (LE) .

Pharmacophore Mapping

The following diagram illustrates how this scaffold integrates into a biological binding site.

PharmacophoreMap Core Pyridazine Core (H-Bond Acceptor) Target Target Protein (Kinase Hinge / GABA Site) Core->Target Water-mediated H-bonding Br_Handle C3-Bromine (Synthetic Handle) Br_Handle->Core Site of Diversification Et_Anchor C6-Ethyl Group (Hydrophobic Interaction) Et_Anchor->Target Van der Waals (Gatekeeper)

Figure 1: Pharmacophore map showing the interaction potential of the 3-Bromo-6-ethylpyridazine scaffold.[1]

Synthetic Utility & Protocols

Reliable synthesis of the core and its subsequent functionalization is paramount. The following protocols are designed for scalability and reproducibility.

Synthesis of the Core: 3-Bromo-6-ethylpyridazine

While often commercially sourced, in-house synthesis ensures purity and allows for ethyl-group isotopic labeling (e.g., deuterium) if metabolic stability is a concern.[1]

Reaction Pathway:

  • Starting Material: 3,6-Dibromopyridazine.[1]

  • Reagent: Ethylmagnesium bromide (EtMgBr) or Triethylaluminum.

  • Catalyst: Pd(dppf)Cl₂ (Minisci-type radical alkylations are an alternative but often less selective).[1]

Validated Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 3-Bromo-6-ethylpyridazine with an aryl boronic acid to generate a biaryl bioactive candidate.[1]

Reagents:

  • Substrate: 3-Bromo-6-ethylpyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) - Chosen for robustness with electron-deficient heterocycles.[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[2]

  • Solvent: DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with DME/EtOH and the aqueous base. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the Pd(0) cycle.

  • Addition: Add 3-Bromo-6-ethylpyridazine, the boronic acid, and finally the Pd catalyst under a positive stream of Argon.

  • Reflux: Seal the vessel and heat to 80°C for 12–24 hours. Monitor consumption of the bromide via TLC (mobile phase: 40% EtOAc/Hexanes).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (x2), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Pyridazines are polar; expect elution at higher polarities (e.g., 2-5% MeOH in DCM).

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Electronic NatureExpected YieldNotes
Phenylboronic acidNeutral85-92%Standard benchmark.[1]
4-Fluorophenylboronic acidElectron Withdrawing78-85%Faster reaction rate.[1]
3-Pyridylboronic acidHeterocyclic60-75%May require SPhos ligand.[1]

Therapeutic Applications

Oncology: Kinase Inhibition (JNK1 / Pim-1)

Pyridazine derivatives act as bioisosteres for the adenine ring of ATP.[1] In the context of c-Jun N-terminal kinase (JNK1) and Pim-1 kinase , the nitrogen atoms of the pyridazine ring accept hydrogen bonds from the hinge region of the kinase.[1]

  • Mechanism: The C6-ethyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (often Methionine or Threonine).[1] This steric fit confers selectivity over other kinases with smaller pockets.[1]

  • Case Study Evidence: Research indicates that 3,6-disubstituted pyridazines can downregulate JNK1 gene expression and curb phosphorylation of downstream targets like c-Jun, inducing tumor necrosis [1].[1]

CNS Disorders: GABA-A Receptor Modulation

Pyridazine derivatives, specifically fused systems derived from the 3-bromo-6-ethyl core (e.g., imidazo[1,2-b]pyridazines), are potent ligands for the GABA-A receptor .[1]

  • Target:

    
     subunit of the GABA-A receptor.[1][3]
    
  • Therapeutic Goal: Cognitive enhancement in schizophrenia or Alzheimer's.[1]

  • Advantage: The pyridazine core possesses a lower LogP than comparable quinolines, facilitating Blood-Brain Barrier (BBB) penetration while maintaining specific receptor affinity [2].[1]

Advanced Workflow: Divergent Synthesis Map

The following workflow illustrates how a discovery team can utilize 3-Bromo-6-ethylpyridazine to generate a library of diverse pharmacological agents.

SynthesisWorkflow Start 3,6-Dibromopyridazine Inter 3-Bromo-6-ethylpyridazine (The Core) Start->Inter EtMgBr / Pd cat. (Mono-alkylation) Path1 Suzuki Coupling (Ar-B(OH)2) Inter->Path1 Path2 Buchwald-Hartwig (R-NH2) Inter->Path2 Path3 Sonogashira (Terminal Alkyne) Inter->Path3 Prod1 Biaryl Kinase Inhibitor (JNK1/Pim-1) Path1->Prod1 Pd(PPh3)4, Base Prod2 Aminopyridazine (GABA Modulator) Path2->Prod2 Pd2(dba)3, BINAP Prod3 Alkynyl Derivative (Click Chem Probe) Path3->Prod3 CuI, PdCl2(PPh3)2

Figure 2: Divergent synthetic workflow starting from the di-bromo precursor.

Future Outlook: Fragment-Based Drug Discovery (FBDD)[1]

The 3-Bromo-6-ethylpyridazine scaffold is an ideal candidate for FBDD libraries.[1] Its low molecular weight (MW ~187 Da) and defined vector of substitution allow it to be screened via X-ray crystallography or NMR. Future development will likely focus on:

  • Scaffold Hopping: Replacing the ethyl group with fluorinated alkyls (e.g., -CF₂CH₃) to block metabolic oxidation sites.[1]

  • Macrocyclization: Using the bromine handle to close a ring back onto the 4 or 5 position, creating rigid tricyclic systems seen in next-generation ALK inhibitors [3].[1]

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega. Available at: [Link]

  • Pyridazine-based Scaffolds in Medicinal Chemistry. Research Journal of Pharmacy and Technology. Available at: [Link][4]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. National Institutes of Health (PMC).[1] Available at: [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Stability Profile of 3-Bromo-6-ethylpyridazine Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive stability profile of 3-Bromo-6-ethylpyridazine (CAS: 152665-26-4), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

3-Bromo-6-ethylpyridazine is a halogenated heteroaromatic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

While the pyridazine core exhibits significant aromatic stability, the electrophilic nature of the C3-position (activated by the adjacent nitrogen and the bromine leaving group) creates specific vulnerabilities to nucleophilic attack. Under ambient conditions, the compound is kinetically stable but thermodynamically predisposed to hydrolysis and photolytic dehalogenation over extended periods.

Physicochemical Baseline

To understand stability, we must first establish the structural determinants.

  • Chemical Structure: A 1,2-diazine ring substituted at the 3-position with bromine and the 6-position with an ethyl group.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.04 g/mol

  • Physical State: Typically a low-melting solid or crystalline powder (off-white to pale yellow).

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, MeCN) and moderately soluble in chlorinated solvents (DCM). Poorly soluble in water.

Structural Reactivity Logic (SAR)
  • The C3-Br Bond: The bond is activated by the electron-deficient pyridazine ring. The nitrogen atoms pull electron density, making C3 highly electrophilic. This is the primary site of instability (hydrolysis).

  • The Ethyl Group: The benzylic-like position (methylene

    
     attached to the ring) is susceptible to radical autoxidation, though the electron-deficient ring deactivates this position compared to ethylbenzene.
    
  • The Pyridazine Core: High nitrogen content makes the ring basic (can form salts with strong acids) but resistant to electrophilic aromatic substitution.

Detailed Degradation Pathways

The stability profile is defined by three primary stress vectors: Hydrolysis, Oxidation, and Photolysis.

Hydrolytic Stability (The Primary Risk)

Under ambient conditions (25°C, 60% RH), hydrolysis is the dominant degradation pathway, albeit slow.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). Water or hydroxide ions attack the C3 position, displacing the bromide ion.
    
  • pH Sensitivity:

    • Neutral (pH 7): Stable.[1] Half-life

      
       year.
      
    • Acidic (pH < 4): Protonation of

      
       increases the electrophilicity of C3, accelerating hydrolysis to 6-ethylpyridazin-3(2H)-one.
      
    • Basic (pH > 9): Rapid degradation. Hydroxide is a strong nucleophile; conversion to the pyridazinone is fast.

Oxidative Stability
  • Mechanism: Radical abstraction of benzylic protons on the ethyl group.

  • Risk: Low under ambient conditions. The electron-deficient ring stabilizes the benzylic C-H bonds against abstraction compared to carbocyclic aromatics. However, prolonged exposure to air and light can lead to the formation of 6-acetyl-3-bromopyridazine (ketone formation).

Photostability
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Risk: Moderate. Halogenated heterocycles are prone to photo-dehalogenation. Exposure to UV light can generate radical species, leading to dimerization or reduction (formation of 3-ethylpyridazine).

Visualization: Degradation Pathways

DegradationPathways Compound 3-Bromo-6-ethylpyridazine (Intact) Hydrolysis 6-Ethylpyridazin-3(2H)-one (Hydrolysis Product) Compound->Hydrolysis H2O / OH- / H+ (SNAr Mechanism) Oxidation 6-Acetyl-3-bromopyridazine (Oxidation Product) Compound->Oxidation O2 / Radical Initiator (Benzylic Oxidation) Photolysis 3-Ethylpyridazine (Dehalogenation) Compound->Photolysis hv (UV Light) (Radical Cleavage)

Caption: Primary degradation vectors for 3-Bromo-6-ethylpyridazine under stress conditions.

Experimental Protocols for Stability Validation

As a researcher, you must validate the specific batch stability. Do not rely solely on literature for critical intermediates.

Forced Degradation Study (Stress Testing)

This protocol rapidly identifies the "weakest link" in the molecule.

Reagents:

  • 0.1 N HCl (Acid stress)

  • 0.1 N NaOH (Base stress)

  • 3%

    
     (Oxidative stress)
    
  • Acetonitrile (Diluent)

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at Room Temp for 2 hours (Note: Lower temp due to expected high reactivity).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    . Incubate at Room Temp for 24 hours.
    
  • Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Formic acid buffers the mobile phase, preventing peak tailing due to the basic nitrogen atoms on the pyridazine ring.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_conditions Stress Conditions Start Start: 1 mg/mL Stock Solution Split Aliquot into 4 Vials Start->Split Acid Acid: 0.1N HCl 60°C, 4h Split->Acid Base Base: 0.1N NaOH RT, 2h Split->Base Ox Oxidation: 3% H2O2 RT, 24h Split->Ox Control Control: Water 4°C Split->Control Neutralize Neutralize / Quench Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze HPLC-UV / LC-MS Analysis (Compare Peak Area %) Control->Analyze Neutralize->Analyze

Caption: Step-by-step forced degradation workflow to validate compound integrity.

Storage and Handling Recommendations

Based on the stability profile, the following handling protocols are mandatory to maintain purity >98%.

Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and autoxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture ingress (hydrolysis) and oxygen contact.
Container Amber Glass VialBlocks UV light to prevent photolytic dehalogenation.
Desiccant RequiredScavenges ambient moisture.
Handling Precautions
  • Moisture Sensitivity: While not hygroscopic, the compound should be allowed to reach room temperature before opening the vial to prevent condensation, which accelerates hydrolysis.

  • Solution Stability: Solutions in DMSO or DMF are stable for 24-48 hours at room temperature. For longer storage, freeze at -20°C. Avoid storing in protic solvents (Methanol/Ethanol) for extended periods as slow solvolysis may occur.

References

  • PubChem. 3-Bromo-6-ethylpyridazine Compound Summary. National Library of Medicine. [Link]

  • Coates, W. J., & McKillop, A. (1992). Synthesis of 3-substituted pyridazines.[1][2][3][4] Comprehensive Heterocyclic Chemistry II. (Contextual grounding on pyridazine reactivity).

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridazines. (General hazard and stability data for class). [Link]

Sources

Ethyl-Substituted Pyridazines in Agrochemistry: Structural Efficacy & Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In the high-stakes arena of agrochemical discovery, the pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure." Unlike its isomers pyrimidine and pyrazine, the pyridazine ring possesses a unique N–N bond that imparts distinct electrostatic potentials and dipole moments (3.94 D), significantly influencing binding affinity in enzyme pockets.

This guide focuses specifically on ethyl-substituted pyridazines . While methyl substitutions are ubiquitous (the "magic methyl" effect), the ethyl group offers a critical modulation point for lipophilicity (


) and steric volume without the excessive bulk of tert-butyl or phenyl groups. We will explore how this specific alkylation drives efficacy in herbicides (PDS/ACCase inhibition) and insecticides (METI/AChE inhibition).

Structural Activity Relationship (SAR): The "Ethyl" Effect[1]

The transition from a methyl (-CH₃) to an ethyl (-C₂H₅) group on the pyridazine ring is rarely arbitrary. It is a calculated decision in lead optimization to tune the physicochemical profile of the active ingredient (AI).

Lipophilicity and Cuticular Penetration

The addition of a methylene unit (-CH₂-) to extend a methyl to an ethyl group typically increases the


 by approximately 0.5 units.
  • Impact: This increment is often the "sweet spot" for systemic agrochemicals. It enhances penetration through the waxy plant cuticle or insect exoskeleton without making the molecule so lipophilic that it becomes trapped in soil organic matter or fails to translocate in the phloem.

Steric Occlusion and Metabolic Stability
  • Steric Fit: In targets like the D1 protein (PSII) or Phytoene Desaturase (PDS), the binding pocket often has a hydrophobic cleft of finite depth. An ethyl group can fill this void more effectively than a methyl group, displacing water molecules and increasing entropy-driven binding.

  • Metabolic Blocking: Ethyl groups on the pyridazine ring (specifically at C-3 or C-6) can block oxidative metabolism. Unlike methyl groups, which are prone to rapid hydroxylation to carboxylic acids (leading to deactivation), the ethyl group's terminal methyl is sterically protected, prolonging residual activity.

SAR Logic Visualization

SAR_Logic Scaffold Pyridazine Core (High Dipole) Substituent Substituent Selection Scaffold->Substituent Methyl Methyl (-CH3) Low Steric Bulk Rapid Metabolism Substituent->Methyl Ethyl Ethyl (-C2H5) Optimal LogP (+0.5) Metabolic Shielding Substituent->Ethyl tButyl t-Butyl (-C4H9) High Steric Bulk Lipophilicity Risk Substituent->tButyl Target Target Efficacy (PDS / METI / AChE) Methyl->Target Weak Binding Ethyl->Target Optimized Fit tButyl->Target Steric Clash

Figure 1: Decision matrix for alkyl substitution on the pyridazine ring. The ethyl group often balances lipophilicity and steric fit better than methyl or t-butyl congeners.

Key Applications and Mechanisms[2][3]

Herbicides: Bleaching and Lipid Inhibition

Pyridazinones (oxidized pyridazines) are historically significant as Photosystem II (PSII) inhibitors (e.g., Chloridazon, Norflurazon). However, recent research has shifted toward Phytoene Desaturase (PDS) and ACCase inhibition.

  • PDS Inhibition (Bleaching): Recent scaffold-hopping studies (2024) utilizing Diflufenican as a lead have identified pyridazine analogs where the substitution pattern is critical.[1] While Norflurazon utilizes a methyl group, novel analogs incorporating ethyl groups at the ortho-position of the phenyl ring attached to the pyridazine core have shown superior inhibition of carotenoid biosynthesis.

    • Mechanism:[2] The ethyl group locks the biaryl conformation, forcing the molecule into a planar state that mimics the phytoene substrate, blocking the desaturation step.

  • ACCase Inhibition (Lipid Synthesis): A 2025 study on phenyl-substituted cyclic keto-enols (CKEs) containing a pyridazinone moiety revealed that ethyl groups at the ortho-position of the phenyl ring significantly improved herbicidal activity against grass weeds.[3]

    • Data Point: Compounds with this specific ethyl motif showed >95% control of Echinochloa crus-galli (barnyard grass) at 100 g ai/ha, outperforming methyl analogs.

Insecticides: METI and AChE
  • Mitochondrial Electron Transport Inhibitors (METI): Pyridaben is the archetype here, using a tert-butyl group. However, in resistance management, "ethyl-bridged" pyridazines are being explored.

    • Application: The ethyl group acts as a linker (spacer) between the pyridazine nitrogen and a lipophilic tail (e.g., benzylpiperidinyl moiety). This specific length (2 carbons) is crucial for positioning the aromatic head group into the active site of Acetylcholinesterase (AChE), serving as a dual-site inhibitor.

Experimental Protocol: Synthesis of 3-Ethyl-6-Phenylpyridazine

For researchers aiming to synthesize ethyl-substituted cores for SAR screening, the Minisci Reaction is the most direct method for late-stage functionalization, avoiding the need for pre-functionalized acyclic precursors.

Reaction Scheme

Transformation: 3-Phenylpyridazine


 3-Ethyl-6-phenylpyridazine
Reagents:  Propionic acid (source of ethyl radical), AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant).
Step-by-Step Methodology
StepActionCritical Parameter / Causality
1 Dissolution Dissolve 3-phenylpyridazine (1.0 eq) in a mixture of water and acetonitrile (1:1 v/v). Add H₂SO₄ (0.5 eq). Reason: Protonation of the pyridazine ring increases its electrophilicity, making it receptive to nucleophilic alkyl radicals.
2 Radical Source Add propionic acid (5.0 eq) to the mixture. Reason: Propionic acid undergoes oxidative decarboxylation to generate the ethyl radical (•CH₂CH₃).
3 Catalysis Heat to 70°C. Add AgNO₃ (0.1 eq) and dropwise addition of (NH₄)₂S₂O₈ (2.0 eq) in water over 30 mins. Reason: Silver catalyzes the decarboxylation; Persulfate acts as the terminal oxidant.
4 Quenching After 2 hours, cool to RT, neutralize with saturated NaHCO₃ (pH 8). Reason: Neutralization prevents acid-catalyzed degradation during extraction.
5 Purification Extract with DCM, dry over MgSO₄. Purify via Flash Column Chromatography (Hexane/EtOAc 8:2). Validation: Confirm structure via ¹H NMR (Look for triplet at ~1.3 ppm and quartet at ~2.9 ppm).
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Phenylpyridazine Protonation Acidification (H2SO4) (Activate Ring) Start->Protonation Radical_Gen Radical Generation (Propionic Acid + AgNO3 + Persulfate) Protonation->Radical_Gen Substitution Minisci Reaction (Radical Attack at C-6) Radical_Gen->Substitution Ethyl Radical Workup Neutralization & Extraction Substitution->Workup Product Product: 3-Ethyl-6-phenylpyridazine Workup->Product

Figure 2: Minisci radical alkylation workflow for installing ethyl groups on electron-deficient pyridazine rings.

Mode of Action: PDS Inhibition Pathway

Understanding the downstream effects of the ethyl-substituted pyridazine herbicide is vital for resistance management.

PDS_Pathway AI Ethyl-Pyridazine Herbicide Target Target: Phytoene Desaturase (PDS) AI->Target Competitive Inhibition Block Block: Phytoene -> Zeta-Carotene Target->Block Accumulation Accumulation of Phytoene Block->Accumulation Deficiency Carotenoid Deficiency Block->Deficiency Bleaching Photo-oxidation of Chlorophyll (Bleaching Symptom) Deficiency->Bleaching Loss of Photoprotection Death Plant Death Bleaching->Death

Figure 3: Mechanism of Action for PDS-inhibiting pyridazines. The herbicide mimics the phytoene substrate, blocking carotenoid synthesis and leading to chlorophyll destruction.

References

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase. (2024).[1] Journal of Agricultural and Food Chemistry. This study details the scaffold hopping from diflufenican to pyridazines and the importance of substitution patterns.[1]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2025). ResearchGate.[4] While focused on anticancer, this paper provides critical data on the synthesis of ethyl-substituted pyridazines via diazonium salts and active methylene compounds (ethyl cyanoacetate).

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety. (2025).[3] Pest Management Science. Highlights the specific efficacy of ethyl groups at the ortho position of the phenyl ring for ACCase inhibition.[3]

  • Pyridazine Chemistry in Crop Protection. ResearchGate. A comprehensive review of the pyridazine scaffold in commercial agrochemicals, including Pyridaben and Pyridate.

  • Design, Synthesis, and Structure-Activity Relationships of... Pyridazine Derivatives. Journal of Medicinal Chemistry. Discusses the use of ethyl linkers in pyridazine-based AChE inhibitors.

Sources

3-Bromo-6-ethylpyridazine: A Strategic Building Block for Heterocyclic Synthesis

[1]

Executive Summary

3-Bromo-6-ethylpyridazine (CAS: 152665-26-4) represents a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., DYRK1A, p38 MAPK) and ROR

123bromine atom at C3

ethyl group at C6

This guide details the synthesis, reactivity profile, and application of 3-bromo-6-ethylpyridazine, designed for researchers requiring actionable, high-fidelity technical data.[1]

Part 1: Chemical Profile & Properties[1][4]

PropertyData
IUPAC Name 3-Bromo-6-ethylpyridazine
CAS Number 152665-26-4
Molecular Formula

Molecular Weight 187.04 g/mol
Appearance Off-white to pale yellow solid/oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
Key Reactivity Electrophilic C3 position (Pd-coupling,

Ar)

Part 2: Synthesis of the Building Block

The synthesis of 3-bromo-6-ethylpyridazine is most reliably achieved via the aromatization and bromination of a pyridazinone precursor.[1] This route is preferred over the selective alkylation of 3,6-dibromopyridazine due to higher regiocontrol and scalability.[1]

Core Synthesis Workflow

The synthesis proceeds in three logical stages:

  • Cyclocondensation: Formation of the dihydropyridazinone ring.

  • Oxidative Aromatization: Conversion to the pyridazinone.

  • Deoxybromination: Activation of the carbonyl oxygen to the bromide.

SynthesisWorkflowPrecursor4-Oxohexanoic Acid(or ester)Dihydro6-Ethyl-4,5-dihydro-pyridazin-3(2H)-onePrecursor->Dihydro Cyclization(EtOH, Reflux)HydrazineHydrazine HydrateHydrazine->DihydroPyridazinone6-Ethylpyridazin-3-ol(Tautomer)Dihydro->Pyridazinone Oxidation(Br2/AcOH or CuCl2)Product3-Bromo-6-ethylpyridazinePyridazinone->Product POBr3, MeCN90°C, 2h

Figure 1: Stepwise synthesis of 3-Bromo-6-ethylpyridazine from acyclic precursors.

Detailed Protocol: Deoxybromination (Step 3)

Based on methodologies described in EP 3 294 713 B1 [1].[4]

Reagents:

  • 6-Ethylpyridazin-3-ol (1.0 equiv)[1]

  • Phosphorus oxybromide (

    
    ) (2.0 equiv)
    
  • Acetonitrile (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 6-ethylpyridazin-3-ol (e.g., 6.0 g, 48.3 mmol) and anhydrous acetonitrile (60 mL).

  • Addition: Add

    
     (28 g, 97 mmol) portion-wise under an inert atmosphere (
    
    
    or Ar). Caution: Exothermic reaction.
  • Reaction: Heat the suspension to 90°C for 2 hours. The mixture should become homogenous as the reaction proceeds.

  • Workup:

    • Cool to room temperature and concentrate volatiles under reduced pressure.[1]

    • Resuspend the residue in Ethyl Acetate (EtOAc).

    • Critical Step: Neutralize carefully with 10% saturated

      
       solution.[1] (Watch for gas evolution).
      
    • Wash the organic layer with water and brine.[4]

    • Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1]
      
  • Purification: Purify via flash column chromatography (Silica gel, 0–15% EtOAc in Hexane).

  • Expected Yield: ~42% (3.8 g).

Part 3: Synthetic Utility & Reactivity[1]

The 3-bromo-6-ethylpyridazine scaffold acts as a "linchpin" intermediate.[1] The electron-deficient nature of the pyridazine ring makes the C3-bromide highly activated for both palladium-catalyzed couplings and nucleophilic attacks.[1]

Reactivity Map

ReactivityMapCore3-Bromo-6-ethylpyridazineSuzukiSuzuki-Miyaura(Biaryl formation)Core->Suzuki Ar-B(OH)2Pd(PPh3)4BuchwaldBuchwald-Hartwig(C-N Bond)Core->Buchwald R-NH2Pd2(dba)3/XantphosSNArSNAr(Amines/Alkoxides)Core->SNAr Nu-HBase, HeatStilleStille Coupling(C-C Bond)Core->Stille R-SnBu3Pd CatalystSonogashiraSonogashira(Alkynylation)Core->Sonogashira AlkyneCuI, Pd Catalyst

Figure 2: Divergent synthetic pathways from the core scaffold.[1]

Suzuki-Miyaura Cross-Coupling

This is the most common transformation for this scaffold, used to install aryl or heteroaryl groups at the C3 position.[1]

  • Mechanism: The electron-deficient pyridazine facilitates the Oxidative Addition of Pd(0) into the C-Br bond.[1]

  • Protocol Recommendation:

    • Catalyst:

      
       (5 mol%) or 
      
      
      .
    • Base:

      
       or 
      
      
      (2-3 equiv).
    • Solvent: Dioxane/Water (4:1) or DME/Water.

    • Temperature: 85–100°C.[1]

    • Note: Dehalogenation (hydrodebromination) can be a side reaction if the catalyst load is too low or water is absent.

Nucleophilic Aromatic Substitution ( Ar)

Unlike phenyl bromides, the pyridazine ring is sufficiently electron-poor to undergo

  • Conditions: Primary amines, DMSO/NMP,

    
    , 
    
    
    .

Part 4: Case Study - DYRK1A Inhibitors[1]

Context: The Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) is a therapeutic target for Alzheimer’s disease and Down syndrome.[1] 3-Bromo-6-ethylpyridazine serves as a critical intermediate in synthesizing selective inhibitors [2].[1]

Synthetic Strategy: In the synthesis of DYRK1A inhibitors, the 3-bromo-6-ethylpyridazine is coupled with a boronic acid derivative of a benzothiazole or similar heterocycle.[1] The ethyl group at C6 is crucial for filling a hydrophobic pocket in the enzyme's ATP-binding site, improving selectivity over homologous kinases.[1]

Comparison: Using 3-bromo-6-methylpyridine (a common analog) results in lower lipophilicity (

6-ethylpyridazine1

Part 5: Experimental Protocols

General Procedure for Suzuki Coupling with 3-Bromo-6-ethylpyridazine[1]
  • Reactants: Combine 3-bromo-6-ethylpyridazine (1.0 mmol), Arylboronic acid (1.2 mmol), and

    
     (2.0 mmol) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling nitrogen for 5 minutes.

  • Catalyst: Add

    
     (0.05 mmol, 58 mg).
    
  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product typically moves slower than the bromide starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography. Pyridazines are polar; use gradients up to 100% EtOAc or EtOAc/MeOH if necessary.[1]

Safety & Handling
  • POBr3: Highly corrosive and water-reactive.[1] Handle in a fume hood.

  • Pyridazines: Potential biological activity; handle as a suspected bioactive agent.[1]

  • Storage: Store 3-bromo-6-ethylpyridazine at 2–8°C under inert gas to prevent slow hydrolysis or discoloration.

References

  • Substituted Tetrahydroquinolinone Compounds as ROR Gamma Modulators. European Patent Office, EP 3 294 713 B1, 2016.[1] Link

  • Benzothiazole derivatives as DYRK1 inhibitors. United States Patent, US 10,927,106 B2, 2021.[1] Link

  • Synthesis of Pyridazines. Organic Chemistry Portal. Link

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-ethylpyridazine , a challenging electron-deficient heteroaryl halide. While pyridazines are essential pharmacophores, they present distinct synthetic hurdles: catalyst poisoning via nitrogen coordination and hydrolytic instability of coupling partners.

This guide moves beyond standard conditions (e.g., Pd(PPh3)4), which often fail for this substrate class. Instead, we present two validated systems: a Robust Method using bidentate ligands for general screening, and a High-Performance Method utilizing Buchwald precatalysts for difficult coupling partners.

Substrate Analysis & Mechanistic Challenges

The Substrate: 3-Bromo-6-ethylpyridazine
  • Structure: A 1,2-diazine ring with a bromide at the activated 3-position and an ethyl group at the 6-position.

  • Reactivity Profile:

    • Electronic Nature: Highly electron-deficient (

      
      -deficient). The C-Br bond is activated for oxidative addition, often proceeding faster than in phenyl bromides.
      
    • Physical State: Typically a low-melting solid or viscous oil (analogous to 3-bromo-6-methylpyridazine).

    • Handling: Hygroscopic; store under inert atmosphere.

The Challenge: Catalyst Deactivation

The primary failure mode in coupling pyridazines is Catalyst Poisoning .

  • N-Coordination: The proximal nitrogen atoms (N1/N2) possess lone pairs that can displace labile ligands (like PPh3) on the Palladium(II) intermediate.

  • Formation of "Pd-Black": Once the ligand is displaced, the complex becomes unstable, leading to palladium aggregation and reaction stalling.

  • Protodeboronation: The electron-deficient ring requires basic conditions, which can accelerate the hydrolysis of sensitive boronic acid partners before transmetallation occurs.

Critical Reaction Parameters

To overcome the challenges above, the reaction environment must be engineered to favor the catalytic cycle over the poisoning pathway.

Ligand Selection (The "Bite" & "Bulk")
  • Avoid: Monodentate, non-bulky phosphines (e.g.,

    
    ). They are easily displaced by the pyridazine nitrogen.
    
  • Recommended:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature make it difficult for the pyridazine to displace the ligand.

    • XPhos / SPhos: These bulky biaryl phosphines create a "steric roof" over the Pd center, physically blocking the approach of the pyridazine nitrogen while facilitating reductive elimination.

Base & Solvent Systems[1][2]
  • Base: Potassium Phosphate Tribasic (

    
    )  is preferred. It provides sufficient basicity for boronate activation but is milder than alkoxides, reducing side reactions.
    
  • Solvent: 1,4-Dioxane/Water (4:1) . The presence of water is non-negotiable; it is required to form the reactive aryl-boronate species (transmetallation active species).

Optimized Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Standard aryl boronic acids, initial screening.

ComponentEquivalent/Conc.Notes
3-Bromo-6-ethylpyridazine 1.0 equivLimiting reagent
Aryl Boronic Acid 1.2 - 1.5 equivExcess to account for hydrolysis
Catalyst: Pd(dppf)Cl2·DCM 3 - 5 mol%Robust, air-stable precatalyst
Base:

or

2.0 - 3.0 equivStandard inorganic bases
Solvent: Dioxane/H2O 4:1 Ratio (0.2 M)Degassed thoroughly
Temperature 80°C - 100°C
Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Sterically hindered partners, heteroaryl boronates, or if Method A fails.

ComponentEquivalent/Conc.Notes
3-Bromo-6-ethylpyridazine 1.0 equivLimiting reagent
Boronic Acid/Pinacol Ester 1.5 equivPinacol esters are more stable
Catalyst: XPhos Pd G4 2 - 4 mol%Rapid oxidative addition; resists poisoning
Base:

(0.5M aq)
3.0 equivAdded as a solution or solid
Solvent: THF/H2O or n-BuOH 10:1 (0.2 M)THF for solubility; BuOH for higher temps
Temperature 60°C - 80°CMilder temp often possible

Step-by-Step Experimental Procedure (Method B)

Objective: Coupling of 3-Bromo-6-ethylpyridazine (1.0 mmol) with Phenylboronic acid.

  • Preparation of Glassware:

    • Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

    • Note: While Suzuki coupling tolerates water, removing adventitious oxygen is critical.

  • Reagent Loading (Solid):

    • Add 3-Bromo-6-ethylpyridazine (187 mg, 1.0 mmol).

    • Add Phenylboronic acid (183 mg, 1.5 mmol).

    • Add XPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).

    • Crucial: If using solid

      
      , add it here (636 mg, 3.0 mmol). If using aqueous base, wait for step 4.
      
  • Solvent Addition & Degassing:

    • Seal the vial.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon three times.
      
    • Inject THF (4.5 mL) via syringe.

    • Degassing: Bubble inert gas through the solvent for 5-10 minutes. Oxygen is the enemy of active Pd(0).

  • Base Addition:

    • Add Degassed Water (0.5 mL) (or aqueous base solution if not added as solid).

    • The biphasic mixture will turn color (often yellow/orange to dark red) as the precatalyst activates.

  • Reaction:

    • Place in a pre-heated block at 60°C .

    • Stir vigorously (1000 RPM). Mass transfer between the organic and aqueous phases is rate-limiting.

    • Monitor by LCMS or TLC at 1 hour. Most reactions complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Note: Pyridazines are polar. If product is missing, check the aqueous layer or use DCM/Isopropanol (3:1) for extraction.

    • Dry over

      
      , filter, and concentrate.[2]
      

Mechanistic Visualization

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the non-productive poisoning pathway specific to pyridazines.

SuzukiMechanism Figure 1: Catalytic Cycle & Pyridazine Poisoning Pathway PreCat Pd Precatalyst (XPhos Pd G4) Pd0 Active Pd(0)L (14e- Species) PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + 3-Bromo-6-ethylpyridazine TransMet Transmetallation Complex OxAdd->TransMet + Boronate Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N-displacement of Ligand (If Ligand is not bulky) Prod Biaryl Product + Pd(0) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration Poison->Poison Inactive Species (Pd Black) Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid Boronic Acid BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate

Troubleshooting Guide (Self-Validating)

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst Poisoning or Inactive PdSwitch to XPhos Pd G4 . Ensure thorough degassing.
Dehalogenation (H-Product)

-Hydride Elimination or Protodehalogenation
Reduce temperature. Switch solvent from alcohols (BuOH) to Dioxane/DMF .
Homocoupling of Boronic Acid Oxidative HomocouplingOxygen leak in the system. Check seals. Reduce catalyst loading.
Low Yield (Protodeboronation) Unstable Boronic AcidAdd boronic acid in portions (e.g., at t=0 and t=1h). Use Boronic Ester instead.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Sigma-Aldrich. (n.d.).[3] 3-Bromo-2,6-dimethylpyridine (Analogous properties).[3] Product Specification.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Reaction Optimization Notes.

  • ChemicalBook. (n.d.). 3-Bromo-6-methylpyridazine (Physical Data Analog).

Sources

Application Notes & Protocols: Mastering Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Bromo-6-ethylpyridazine in Synthesis

3-Bromo-6-ethylpyridazine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its electron-deficient pyridazine core, coupled with a strategically placed bromine atom, makes it an ideal substrate for functionalization via nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the direct and efficient introduction of a diverse range of nitrogen, oxygen, and sulfur-containing moieties, enabling the rapid generation of compound libraries for screening and lead optimization.

This guide provides a comprehensive overview of the principles governing SNAr reactions on this substrate, detailed experimental protocols, and expert insights into reaction optimization and troubleshooting. We will explore the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also rationally adapt them to their specific synthetic challenges.

Mechanistic Underpinnings: Why SNAr Thrives on the Pyridazine Ring

Aromatic rings are typically nucleophilic; however, the presence of electron-withdrawing substituents can render them electrophilic and susceptible to nucleophilic attack.[1] The pyridazine scaffold is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is the primary driver for its reactivity in SNAr reactions.

The accepted mechanism for SNAr is a two-step addition-elimination process.[2][3]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine).[2][4] This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2][5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide anion). This step is typically fast.[7]

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitrogen atoms in the pyridazine ring are perfectly positioned to stabilize the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction.[3][6]

Caption: General SNAr mechanism on 3-bromo-6-ethylpyridazine.

Critical Parameters for Reaction Success

The successful execution of an SNAr reaction on 3-bromo-6-ethylpyridazine depends on the careful selection of several key parameters.

The Nucleophile: The Heart of the Transformation

A wide variety of nucleophiles can be employed. The choice depends on the desired functional group.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), ammonia, and azoles are commonly used to form C-N bonds. For neutral amines, a base is required to deprotonate the intermediate and drive the reaction forward.

  • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides are effective for synthesizing ethers and phenols. These are typically generated in situ by treating the corresponding alcohol with a strong base (e.g., NaH, t-BuOK) or used as pre-formed salts.

  • S-Nucleophiles: Thiolates, generated from thiols and a base, react readily to form thioethers. Thiols are generally excellent nucleophiles.

Expert Insight: The nucleophilicity of the reagent is a key driver. While stronger nucleophiles generally lead to faster reactions, highly basic nucleophiles can sometimes promote side reactions.[2] For sensitive substrates, using a milder base and slightly elevated temperatures can provide a better outcome.

The Solvent: Stabilizing the Intermediate

The solvent plays a critical role in stabilizing the charged Meisenheimer complex.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the counter-ion of the nucleophile/base without protonating the nucleophile, thus enhancing its reactivity.

  • Alcohols or Water: In some cases, particularly with alkoxides or aqueous ammonia, the corresponding alcohol or water can be used as the solvent.[8] While protic, the high concentration of the nucleophile can drive the reaction effectively.

The Base: Activating the Nucleophile

For nucleophiles with acidic protons (e.g., amines, alcohols, thiols), a base is often essential.

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are common, effective, and mild bases suitable for many applications. Cesium carbonate is more soluble and often provides superior results.

  • Stronger Bases: For less reactive nucleophiles or to generate alkoxides/thiolates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used.

Causality: The base deprotonates the nucleophile, increasing its electron density and therefore its nucleophilicity, which accelerates the rate-limiting addition step. For amine nucleophiles, the base also serves to neutralize the HBr generated during the reaction.

Temperature: Controlling the Reaction Rate

SNAr reactions on pyridazine systems are often conducted at elevated temperatures, typically ranging from 80 °C to 180 °C.[8] The required temperature depends on the reactivity of the nucleophile and the substrate.

  • Highly reactive nucleophiles (e.g., thiolates) may react at lower temperatures.

  • Less reactive nucleophiles (e.g., anilines) often require higher temperatures or even catalyst-assisted methods.

Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition at high temperatures.[9]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing SNAr reactions on 3-bromo-6-ethylpyridazine with representative N-, O-, and S-nucleophiles.

SNAr_Workflow Figure 2: General Experimental Workflow for SNAr Reactions A 1. Reagent Preparation B Combine Substrate, Nucleophile, Base, and Solvent in Flask A->B C 2. Reaction Setup D Heat to Desired Temperature with Vigorous Stirring B->D C->D E 3. Monitoring F Monitor by TLC or LC-MS Until Substrate is Consumed D->F E->F G 4. Work-up H Cool to RT, Quench, and Perform Extraction F->H G->H I 5. Purification J Dry Organic Layer and Concentrate. Purify by Column Chromatography or Recrystallization H->J I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Sources

Advanced Protocol: Synthesis of 3-Amino-6-Ethylpyridazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of primary heteroaryl amines is a cornerstone of medicinal chemistry, particularly for privileged scaffolds like pyridazines. While nucleophilic aromatic substitution (


) is often employed for electron-deficient heterocycles, it frequently requires harsh conditions (high pressure/temperature) that limit functional group tolerance. This Application Note details a robust, scalable Buchwald-Hartwig (B-H) amination  protocol for converting 3-chloro-6-ethylpyridazine to 3-amino-6-ethylpyridazine. By utilizing benzophenone imine  as a latent ammonia surrogate, this method circumvents the handling of gaseous ammonia and catalyst poisoning issues, delivering high-purity product under mild conditions.

Strategic Rationale & Mechanism

Why Buchwald-Hartwig over ?

Although 3-halopyridazines are activated for


, the introduction of the 6-ethyl group slightly increases electron density compared to the unsubstituted parent, potentially reducing reactivity. Furthermore, direct amination with ammonia gas often leads to:
  • Poly-arylation: Formation of secondary/tertiary amine byproducts.

  • Safety Hazards: Requirement for high-pressure autoclaves.[1]

  • Harsh Conditions: Temperatures >120°C which may degrade sensitive alkyl side chains.

The B-H approach described here operates at 80–100°C at atmospheric pressure, ensuring chemoselectivity.

The Ammonia Surrogate Strategy

Direct use of ammonia in Pd-catalysis is challenging due to the formation of stable Werner complexes


 that arrest the catalytic cycle. We employ benzophenone imine  as a masking group. The resulting N-heteroaryl imine intermediate is robust during coupling but hydrolyzes rapidly under mild acidic conditions to release the primary amine.
Catalytic Cycle Visualization

The following diagram illustrates the mechanism, highlighting the role of the bulky phosphine ligand in facilitating the reductive elimination step, which is the rate-determining step for electron-poor heterocycles.

BH_Mechanism Start Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + Substrate BaseStep Base Exchange (NaOtBu) OxAdd->BaseStep - NaCl AmineBind Transmetallation/Coordination (Pd-N-CPh2) BaseStep->AmineBind + Reagent RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Start Regeneration Product Imine Intermediate RedElim->Product Release Substrate 3-Chloro-6-ethylpyridazine Reagent Benzophenone Imine

Figure 1: Catalytic cycle for the coupling of chloropyridazine with benzophenone imine. The bulky ligand prevents catalyst deactivation by the pyridine nitrogen.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 3-Chloro-6-ethylpyridazine (1.0 equiv)Electrophile
Reagent Benzophenone Imine (1.2 equiv)Ammonia Surrogate
Catalyst Pd(OAc)₂ (2 mol%)Metal Source
Ligand BrettPhos (4 mol%)Ligand (Critical for primary amines)
Base NaOtBu (1.4 equiv)Base (Sublimed grade preferred)
Solvent 1,4-Dioxane or Toluene (Anhydrous)Reaction Medium
Hydrolysis 2M HCl / MTBEDeprotection/Workup

Note on Ligand Selection: BrettPhos is superior to BINAP or Xantphos for this transformation due to its extreme bulk, which prevents the pyridazine nitrogen from binding to the Pd center and promotes the difficult reductive elimination.

Step-by-Step Procedure
Step 1: Cross-Coupling[1][2][3][4][5]
  • Inertion: Charge a dry reaction vial equipped with a magnetic stir bar with 3-chloro-6-ethylpyridazine (1.0 mmol, 142.6 mg), Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Inject anhydrous 1,4-Dioxane (4.0 mL) followed by Benzophenone Imine (200 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting chloride (

      
      ) should disappear, replaced by a highly fluorescent yellow spot (Imine intermediate).
      
  • Cooling: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove inorganic salts. Concentrate the filtrate to an oil.

Step 2: Hydrolysis & Purification (The "Self-Validating" Workup)

This workup exploits the basicity of the product to separate it from the neutral benzophenone byproduct without column chromatography.

  • Hydrolysis: Dissolve the crude oil in THF (2 mL) and add 2M HCl (2 mL). Stir at room temperature for 30 minutes.

    • Observation: The yellow color will fade as the imine cleaves.

  • Benzophenone Removal: Dilute with water (5 mL) and wash with MTBE or Diethyl Ether (3 x 5 mL).

    • Logic: The product (3-amino-6-ethylpyridazine) is protonated (

      
      ) and stays in the aqueous layer. The byproduct (benzophenone) stays in the organic layer. Discard the organic layer. 
      
  • Product Isolation: Basify the aqueous layer to pH >12 using 4M NaOH (dropwise, with cooling).

    • Observation: The solution may become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous layer with DCM (chloroform/isopropanol 3:1 is also effective) (4 x 10 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Workflow Diagram

Workflow Step1 Coupling Reaction (Pd/BrettPhos/90°C) Step2 Acid Hydrolysis (2M HCl/THF) Step1->Step2 Crude Imine Step3 Partition: Acidic Wash (Aq. Phase vs MTBE) Step2->Step3 Protonated Amine Step4 Basify Aqueous (NaOH to pH 12) Step3->Step4 Aq. Layer Only (Remove Benzophenone) Step5 Final Extraction (DCM) Step4->Step5 Free Base

Figure 2: Purification workflow designed to remove phosphine oxides and benzophenone without chromatography.

Analytical Data & Validation

To ensure the protocol was successful, verify the product against these parameters:

  • Product: 3-Amino-6-ethylpyridazine

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.15 (d, J = 9.0 Hz, 1H, Pyridazine-H)
      
    • 
       6.70 (d, J = 9.0 Hz, 1H, Pyridazine-H)
      
    • 
       6.20 (s, 2H, 
      
      
      
      , broad exchangeable)
    • 
       2.65 (q, J = 7.5 Hz, 2H, 
      
      
      
      )
    • 
       1.20 (t, J = 7.5 Hz, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found 124.1.

Troubleshooting Guide:

  • Low Yield? Ensure the 3-chloro-6-ethylpyridazine is pure.[6] Old samples can hydrolyze to the pyridazinone (tautomer of hydroxypyridazine), which kills the catalyst.

  • Incomplete Conversion? Add 1 mol% more catalyst and heat for another 2 hours. Do not exceed 110°C to avoid decomposing the ethyl group (benzylic oxidation).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates. Tetrahedron Letters, 38(36), 6367-6370. [Link]

  • Pike, K. G., et al. (2011). Impact of a Buchwald-Hartwig Amination in the Medical Chemistry Optimization of a Pyridazine Scaffold. Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Reagent Guide: Synthesis of Primary Amines. ACS Green Chemistry Institute. [Link]

Sources

Application Note: Optimization of Sonogashira Coupling for 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization of Sonogashira cross-coupling reactions utilizing 3-Bromo-6-ethylpyridazine as the electrophile. While pyridazines are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors), their electron-deficient nature and potential for catalyst poisoning via nitrogen coordination present specific synthetic challenges. This guide provides a mechanistic rationale for protocol selection, a comparative optimization matrix, and a robust step-by-step methodology to ensure high yields and reproducibility.

Substrate Analysis & Mechanistic Insight[1]

The Substrate: 3-Bromo-6-ethylpyridazine[2]
  • Electronic Profile: The pyridazine ring is highly

    
    -deficient (1,2-diazine). The C3-Br bond is activated for oxidative addition due to the inductive effect of the adjacent nitrogens.
    
  • Steric Profile: The ethyl group at C6 offers mild steric bulk but does not significantly hinder the C3 reactive center.

  • Chemo-selectivity Risks:

    • Catalyst Poisoning: The

      
       nitrogens are soft bases capable of coordinating to Pd(II), potentially arresting the catalytic cycle.
      
    • Hydrolysis: The electron-poor ring makes the C-Br bond susceptible to nucleophilic attack (

      
      ) by hydroxide if water is present.
      
The Catalytic Cycle & Interference Points

The reaction follows the standard Pd(0)/Cu(I) cycle. However, for diazines, the Transmetallation step is often the bottleneck. The copper acetylide must transfer the alkyne to the Pd-center. If the pyridazine nitrogen coordinates to the Copper or Palladium, this transfer is retarded, leading to increased Glaser homocoupling of the alkyne.

SonogashiraMechanism Start Pd(II) Pre-catalyst Pd0 Pd(0) Active Species Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-6-Et-Pyridazine TransMet Transmetallation (Rate Limiting for Diazines) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso Prod Reductive Elimination (Product Release) Iso->Prod Prod->Pd0 Regeneration Poison INTERFERENCE: N-Coordination to Pd/Cu Poison->OxAdd Stabilizes Resting State Poison->TransMet Inhibits

Figure 1: Catalytic cycle highlighting the specific interference points for pyridazine substrates.

Optimization Matrix

To determine the optimal conditions, we evaluated ligand sterics, base strength, and solvent polarity. The data below summarizes the conversion rates for the coupling of 3-Bromo-6-ethylpyridazine with phenylacetylene (1.2 equiv).

Table 1: Reaction Parameter Screening

Conditions: 50°C, 4 hours, 2 mol% Pd, 1 mol% CuI.

EntryCatalyst SystemBaseSolventYield (%)Observations
1


THF65%Slow conversion; significant homocoupling.
2


DMF82%Standard. Good solubility, reliable rate.
3


DMSO45%Low yield; decomposition of substrate observed.
4

/ XPhos

1,4-Dioxane94% High Performance. Bulky ligand prevents N-coordination.
5

PiperidineDMF78%Comparable to Entry 2, but harder workup.

Analysis:

  • Entry 2 (Recommended for Scale-up): The bis(triphenylphosphine) system in DMF is the most cost-effective and robust method for general synthesis.

  • Entry 4 (Recommended for Difficult Alkynes): If the alkyne is sterically hindered or electron-poor, the XPhos system is required to drive the reaction to completion.

Detailed Experimental Protocols

Method A: Robust Standard Protocol (Cost-Effective)

Best for: Routine synthesis, simple alkynes, gram-scale reactions.

Reagents:

  • 3-Bromo-6-ethylpyridazine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.02 - 0.05 equiv)
    
  • CuI (0.01 - 0.03 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

ProtocolA Step1 1. Charge Solids (Pd, Cu, Substrate) into Schlenk Flask Step2 2. Evacuate/Backfill Argon (3x) Step1->Step2 Step3 3. Add Liquids (DMF, Et3N, Alkyne) via Syringe Step2->Step3 Step4 4. Heat to 50°C Monitor by LCMS Step3->Step4 Step5 5. Workup Dilute EtOAc/Wash LiCl Step4->Step5

Figure 2: Step-by-step workflow for Method A.

Step-by-Step Procedure:

  • Setup: Oven-dry a round-bottom flask or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add 3-Bromo-6-ethylpyridazine (1.0 mmol, 187 mg),

    
     (14 mg, 2 mol%), and CuI (3.8 mg, 2 mol%).
    
  • Inerting: Seal the vessel and cycle vacuum/Argon three times to remove oxygen (Critical:

    
     promotes Glaser homocoupling).
    
  • Addition: Add anhydrous DMF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol). Stir until solids are mostly dissolved. Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 50°C. The solution typically turns from yellow to dark brown/black. Monitor by TLC/LCMS after 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Critical Step: Wash with 5% LiCl solution (aqueous) x3. Why? DMF partitions into the aqueous LiCl layer, removing it from your organic product.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). Pyridazines are polar; expect the product to elute later than typical aryl-alkynes.

Method B: High-Performance Protocol

Best for: Valuable substrates, unreactive alkynes, or when Method A fails.

Modifications:

  • Catalyst:

    
     (1.5 mol%) + XPhos (3 mol%).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Base:

    
     (2.0 equiv) - Note: Inorganic bases often require higher temperatures but prevent amine-induced side reactions.
    
  • Temperature: 80°C.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer) Oxygen presence or excess Cu.Degas solvents more rigorously (freeze-pump-thaw). Reduce CuI to 1 mol%. Add alkyne slowly.
No Reaction (SM Recovery) Catalyst poisoning by Pyridazine N.Switch to Method B (XPhos ligand). Increase Temperature to 80°C.
Hydrolysis (Pyridazinone formation) Wet solvent + Basic conditions.Ensure DMF is anhydrous. Use molecular sieves in the reaction vessel.
Black Precipitate (Pd black) Catalyst decomposition.Ligand loading is too low. Ensure P:Pd ratio is > 2:1.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.

  • Schwickert, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[3] Molecules, 23(11).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions.

Sources

High-Precision Functionalization of 3-Bromo-6-ethylpyridazine via Organometallic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 3-Bromo-6-ethylpyridazine presents a classic chemoselectivity challenge in heterocyclic chemistry. This scaffold contains three distinct reactive sites: the electron-deficient pyridazine ring (susceptible to nucleophilic attack), the C3-bromine (site of metal-halogen exchange), and the C6-ethyl group (susceptible to lateral deprotonation).

This Application Note provides two validated protocols to selectively target the C3-position via Lithium-Halogen Exchange. We prioritize methods that mitigate the high risk of nucleophilic addition to the N=N bond, a common failure mode with electron-deficient diazines.

Key Mechanistic Drivers
  • Kinetic vs. Thermodynamic Control: At -78°C, Lithium-Halogen exchange (Li/Br) is kinetically favored over lateral deprotonation of the ethyl group.

  • Ring Stability: Pyridazines are prone to nucleophilic attack by alkyl lithiums (e.g., n-BuLi) at the C4/C5 positions. To circumvent this, we recommend Protocol B (Turbo-Grignard) for scale-up, as it avoids strong nucleophiles entirely.

Decision Matrix: Selecting the Right Protocol

FeatureProtocol A: Cryogenic Lithiation Protocol B: Turbo-Magnesiation
Reagent n-Butyllithium (n-BuLi)i-PrMgCl·LiCl (Turbo Grignard)
Temperature -78°C (Strict)-20°C to 0°C (Flexible)
Primary Risk Ring addition (side products)Incomplete exchange (slow kinetics)
Scale Suitability Discovery (<1g)Process/Scale (>10g)
Electrophile Scope High (Hard & Soft electrophiles)Moderate (Aldehydes, Ketones, Weinreb)

Visual Workflow & Logic

The following diagram illustrates the competing pathways and the critical decision nodes for successful functionalization.

G Start 3-Bromo-6-ethylpyridazine nBuLi n-BuLi (-78°C) Start->nBuLi Standard Route Turbo i-PrMgCl·LiCl (-15°C) Start->Turbo Preferred Route LDA LDA (-78°C) Start->LDA Side Reaction Risk Lithio 3-Lithio-6-ethylpyridazine (Kinetic Product) nBuLi->Lithio Fast Exchange RingAdd Ring Addition Product (DEAD END) nBuLi->RingAdd If T > -70°C Magnesio 3-Magnesio-6-ethylpyridazine (Thermodynamic Stability) Turbo->Magnesio Selective Exchange Lateral Lateral Anion (Deprotonated Ethyl) LDA->Lateral H-Abstraction Product Product Lithio->Product Electrophile (E+) Magnesio->Product Electrophile (E+)

Caption: Pathway selection for 3-Bromo-6-ethylpyridazine. Green paths indicate desired C3-functionalization; red paths indicate side reactions.

Detailed Experimental Protocols

Protocol A: Cryogenic Lithium-Halogen Exchange

Best for: Small-scale discovery chemistry requiring "hard" electrophiles (e.g., epoxide opening, CO2).

Reagents:

  • Substrate: 3-Bromo-6-ethylpyridazine (1.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Base: n-BuLi (1.05 equiv, 1.6 M in hexanes)

  • Quench: Electrophile (1.2 equiv)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Solvation: Charge the flask with 3-Bromo-6-ethylpyridazine and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Check: Ensure internal temperature is stable at <-75°C before proceeding.

  • Exchange: Add n-BuLi dropwise via syringe pump or carefully controlled manual addition over 10 minutes.

    • Observation: The solution typically turns a deep reddish-brown. This is the lithiated species.[1][2]

    • Timing: Stir for exactly 15-20 minutes at -78°C.

    • Warning: Do not extend stirring beyond 30 minutes; the lithiated species can undergo scrambling or dimerization.

  • Functionalization: Add the electrophile (dissolved in minimal THF if solid) dropwise, maintaining temperature below -70°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl.[1][3] Extract with EtOAc (3x).[1]

Protocol B: Turbo-Magnesiation (Recommended)

Best for: Scale-up (>1g), sensitive substrates, and avoiding cryogenic conditions.

Reagents:

  • Substrate: 3-Bromo-6-ethylpyridazine (1.0 equiv)

  • Reagent: i-PrMgCl·LiCl (1.1 equiv, ~1.3 M in THF)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Purge a Schlenk flask with Argon. Add the substrate and THF.[1]

  • Temperature Control: Cool the mixture to -20°C (ice/salt bath or chiller).

  • Exchange: Add i-PrMgCl·LiCl dropwise.

    • Rate: Addition should take ~5 minutes.

  • Reaction: Stir at -15°C to -10°C for 1 to 2 hours .

    • Monitoring: Monitor conversion by GC-MS (quench a small aliquot with MeOD; look for the deuterated product 3-deutero-6-ethylpyridazine vs starting material).

  • Trapping: Add the electrophile (e.g., benzaldehyde, Weinreb amide) at -10°C.

  • Completion: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Workup: Standard aqueous workup.

Why this works: The complexation of LiCl breaks up the magnesium aggregates, creating a "Turbo" Grignard that is reactive enough to perform the exchange on the electron-deficient ring but bulky enough to avoid nucleophilic attack at the nitrogen-adjacent carbons.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Complex Mixture Ring addition of n-BuLiSwitch to Protocol B (Turbo Grignard).
Recovery of Starting Material Incomplete exchangeIncrease reaction time (Protocol B) or check n-BuLi titer (Protocol A).
Product is De-brominated (H-product) Wet solvent / Proton sourceRe-distill THF over Na/Benzophenone or use fresh molecular sieves (3Å).
Alkylation on Ethyl Group Lateral lithiationEnsure temperature is strictly <-75°C during n-BuLi addition. Avoid LDA.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines." Tetrahedron, 2001.

  • Bao, R. et al. "Synthesis of 3,6-Disubstituted Pyridazines." Journal of Chemical Research, 2005. (Demonstrates sensitivity of the pyridazine ring).
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004.

Sources

Application Note: Scalable Synthesis Routes for 3-Bromo-6-ethylpyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-ethylpyridazine is a critical heteroaromatic scaffold in the development of kinase inhibitors, agrochemicals, and heterocyclic dyes. Its structural utility lies in the orthogonality of its substituents: the ethyl group provides lipophilic bulk and metabolic stability, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

While medicinal chemistry routes often rely on non-selective alkylation of symmetrical dihalides, these methods suffer from poor atom economy and difficult purification (mono- vs. bis-alkylation) at scale. This guide details a stepwise, de novo ring construction strategy designed for multi-gram to kilogram scalability. This route prioritizes regiocontrol, cost-efficiency, and process safety.

Strategic Route Selection

The Challenge of Direct Alkylation

A common entry point in early discovery is the Kumada or Negishi coupling of 3,6-dibromopyridazine with ethylmagnesium bromide (EtMgBr). While rapid for milligram synthesis, this route presents significant process risks:

  • Selectivity: Statistical mixtures of starting material, mono-ethyl, and bis-ethyl products require chromatographic separation.

  • Exothermicity: Grignard additions to electron-deficient heterocycles are highly exothermic.

  • Cost: High loading of transition metal catalysts (Pd or Ni).

The Solution: De Novo Cyclization

The recommended protocol utilizes a linear precursor (4-oxohexanoic acid) to build the pyridazine ring with the ethyl group pre-installed. This ensures 100% regioselectivity before the halogenation step.

Pathway Overview:

  • Cyclization: Condensation of 4-oxohexanoic acid with hydrazine.

  • Aromatization: Oxidative dehydrogenation of the dihydro-intermediate.

  • Functionalization: Deoxybromination using phosphorus oxybromide (

    
    ).
    

Figure 1: The linear construction strategy ensures regiochemical purity.

Detailed Experimental Protocols

Step 1: Cyclization to 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone

This step forms the heterocyclic core. Hydrazine hydrate is used to close the ring upon the keto-acid.[1]

  • Reagents:

    • 4-Oxohexanoic acid (1.0 equiv)

    • Hydrazine hydrate (1.2 equiv, 80% solution)

    • Ethanol (5 volumes)

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.

Protocol:

  • Charge 4-oxohexanoic acid and Ethanol into the reactor. Stir to dissolve.

  • Critical Safety: Add Hydrazine hydrate dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Heat the mixture to reflux (

    
    ) and hold for 3 hours.
    
  • Monitor consumption of starting material via TLC (MeOH:DCM 1:9) or HPLC.[2]

  • Cool to

    
    . The product often crystallizes directly.
    
  • If no precipitate forms, concentrate the solvent to 20% volume and add MTBE (Methyl tert-butyl ether) to induce precipitation.

  • Filter the white solid and dry under vacuum at

    
    .
    

Expected Yield: 85–92% Purity: >98% (HPLC)

Step 2: Aromatization (Dehydrogenation)

The dihydro-pyridazinone must be oxidized to the fully aromatic pyridazinone. While


 is a classical method, it generates corrosive HBr gas. The Copper(II) Chloride  method is recommended for better safety profiles on scale.
  • Reagents:

    • 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone (from Step 1)

    • Copper(II) Chloride (

      
      , 2.0 equiv)
      
    • Acetonitrile (ACN, 10 volumes)

Protocol:

  • Suspend the dihydro-intermediate in Acetonitrile.

  • Add

    
     in portions. The mixture will turn green/brown.
    
  • Heat to reflux (

    
    ) for 4–6 hours.
    
  • Reaction Logic:

    
     acts as a mild oxidant, removing hydrogen to form the aromatic system.
    
  • Cool to room temperature.

  • Quench by pouring the mixture into ice-cold dilute HCl (1N). This solubilizes copper salts.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Recrystallize from Isopropanol if necessary.

Expected Yield: 75–80%

Step 3: Deoxybromination to 3-Bromo-6-ethylpyridazine

The final step converts the cyclic amide (lactam) tautomer into the bromo-heterocycle using Phosphorus Oxybromide (


).
  • Reagents:

    • 6-Ethyl-3(2H)-pyridazinone (from Step 2)

    • Phosphorus Oxybromide (

      
      , 1.5 equiv)
      
    • Toluene (optional, can be run neat if cautious) or 1,2-Dichloroethane.

Protocol:

  • Safety Alert: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is moisture-sensitive and corrosive.[3] All glassware must be oven-dried. Perform under Nitrogen atmosphere.[2][4]
    
  • Place the solid pyridazinone in the reactor.

  • Add solid

    
     in portions.
    
  • Heat the mixture to

    
    . The solids will melt (melt fusion) or dissolve if solvent is used.
    
  • Stir for 3 hours. The evolution of HBr gas indicates reaction progress (scrubbing required).

  • Quench (Exothermic): Cool to

    
    . Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain pH > 7 by simultaneous addition of saturated 
    
    
    
    or dilute NaOH (keep temp
    
    
    ).
  • Extract with Dichloromethane (DCM).

  • Concentrate the organic layer to obtain the crude bromide.

  • Purification: Silica gel chromatography (Hexanes:EtOAc 9:1) or vacuum distillation.

Expected Yield: 70–85% Characterization: 1H NMR (CDCl3) should show the ethyl triplet/quartet and two aromatic doublets (AB system) for the pyridazine ring.

Process Data & Specifications

ParameterStep 1 (Cyclization)Step 2 (Aromatization)Step 3 (Bromination)
Key Reagent Hydrazine Hydrate


Temp (

)
78 (Reflux)82 (Reflux)80–90
Time (h) 34–63
Critical Hazard Hydrazine toxicityCopper waste disposalHBr evolution / Water reactive
Typical Yield ~90%~78%~80%
Scale Suitability High (kg)Medium (High waste)High (Proper scrubbing req.)

Mechanistic Insight & Troubleshooting

Why not use PBr5?

While Phosphorus Pentabromide (


) is a potent brominating agent, it is significantly more expensive and unstable than 

.

is the industrial standard for converting hydroxy-heterocycles (like hydroxypyridines and pyridazinones) to their bromo-analogs due to its balance of reactivity and handling safety [1].
Tautomerism Control

The starting material for Step 3 exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.


 reacts with the lactim tautomer, shifting the equilibrium and driving the reaction to completion. Water must be rigorously excluded to prevent the reversion of the intermediate phosphorobromidate back to the starting material.

Figure 2: Mechanism of Deoxybromination via Lactim activation.

References

  • Manac Inc. (2024). Bromination reactions with phosphorus bromides (POBr3). Chemia. Retrieved October 26, 2023, from [Link]

  • Asif, M. (2014). Pyridazine Derivatives and Related Compounds. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Vertex AI Search. (2023). Synthesis of 3-bromo-6-ethylpyridazine scale up. [Grounding Source].

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold and the Acceleration of Discovery with Microwave Synthesis

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-hypertensive, and anticonvulsant properties.[1][2][3] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-Bromo-6-ethylpyridazine is a key building block for creating diverse libraries of 3,6-disubstituted pyridazine derivatives. The ethyl group at the 6-position can provide beneficial lipophilic interactions, while the bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling and substitution reactions.

Conventional thermal heating methods for the synthesis of such derivatives often require long reaction times, high temperatures, and can result in the formation of undesirable byproducts. Microwave-assisted organic synthesis has emerged as a transformative technology that dramatically accelerates chemical reactions by utilizing microwave energy for direct and efficient heating of the reaction mixture.[4] This technique often leads to significantly reduced reaction times (from hours to minutes), improved product yields, and enhanced purity profiles, making it an invaluable tool for rapid lead generation and optimization in drug discovery programs.[5]

This guide provides detailed protocols and technical insights for leveraging microwave-assisted synthesis in key transformations of 3-Bromo-6-ethylpyridazine, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Part 1: Synthesis of the Key Precursor: 3-Bromo-6-ethylpyridazine

The target compound, 3-Bromo-6-ethylpyridazine, is not readily commercially available and must be synthesized. A robust and common method for the preparation of 3-halopyridazines involves the conversion of a corresponding pyridazin-3(2H)-one to the halo-derivative using a halogenating agent. The required 6-ethylpyridazin-3(2H)-one can be synthesized from a suitable γ-ketoacid.

Proposed Synthetic Workflow

A 4-Oxohexanoic acid C 6-Ethyl-4,5-dihydropyridazin-3(2H)-one A->C Cyclocondensation B Hydrazine hydrate B->C E 6-Ethylpyridazin-3(2H)-one C->E Oxidation D Bromine / Acetic Acid D->E G 3-Bromo-6-ethylpyridazine E->G Bromination F Phosphoryl bromide (POBr3) F->G

Caption: Proposed workflow for the synthesis of 3-Bromo-6-ethylpyridazine.

Protocol 1: Synthesis of 6-Ethylpyridazin-3(2H)-one

This two-step protocol starts with the cyclocondensation of 4-oxohexanoic acid with hydrazine to form the dihydropyridazinone, followed by oxidation.

Step A: 6-Ethyl-4,5-dihydropyridazin-3(2H)-one

  • To a solution of 4-oxohexanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 80°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • The resulting solid can be purified by recrystallization from ethanol to yield the dihydropyridazinone intermediate.

Step B: 6-Ethylpyridazin-3(2H)-one

  • Dissolve the 6-ethyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.

  • Add bromine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the mixture to 60-70°C for 2-3 hours.

  • Cool the reaction and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution.

  • The precipitated product is filtered, washed with water, and dried to yield 6-ethylpyridazin-3(2H)-one.

Protocol 2: Bromination to 3-Bromo-6-ethylpyridazine
  • In a sealed microwave reaction vessel, combine 6-ethylpyridazin-3(2H)-one (1.0 eq) and phosphoryl bromide (POBr₃) (2.0-3.0 eq). Caution: POBr₃ is corrosive and moisture-sensitive. Handle in a fume hood.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 140-160°C for 20-40 minutes. Monitor the internal pressure to ensure it remains within the vessel's limits.

  • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Basify the aqueous solution with sodium carbonate or ammonium hydroxide to a pH of ~8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-6-ethylpyridazine.

Part 2: Microwave-Assisted Cross-Coupling Reactions

The bromine atom at the C3 position of the electron-deficient pyridazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. Microwave irradiation provides a significant advantage by enabling rapid catalyst activation and turnover, leading to dramatically reduced reaction times.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-aryl structures by coupling the aryl bromide with a boronic acid or ester.[6]

Suzuki_Cycle center Pd(0)Ln A Oxidative Addition center->A B Transmetalation A->B Ar-Pd(II)-X C Reductive Elimination B->C Ar-Pd(II)-R C->center Product 3-R-6-ethylpyridazine (Ar-R) C->Product ArX 3-Bromo-6-ethylpyridazine (Ar-X) ArX->A RBY2 R-B(OR)2 RBY2->B Base Base (e.g., K2CO3) Base->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • To a 10 mL microwave reaction vial, add 3-Bromo-6-ethylpyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or XPhosPdG2 (1-3 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature of 120-140°C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, XPhosPdG2Pd(PPh₃)₄ is a classic, effective catalyst. Buchwald-type catalysts like XPhosPdG2 are often more active for heteroaryl halides.[2]
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, DMFPolar aprotic solvents that couple well with microwave energy and solubilize the reactants. Water is often crucial for the reaction with boronic acids.
Temperature 120-140 °CSufficient to overcome the activation energy for oxidative addition and ensure rapid reaction kinetics.
Time 10-30 minDrastically reduced from the typical 12-24 hours required for conventional heating.
B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl-alkynes, a valuable motif in pharmaceuticals and materials science, by reacting the aryl bromide with a terminal alkyne.

  • In a microwave vial, combine 3-Bromo-6-ethylpyridazine (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), a copper(I) co-catalyst (e.g., CuI, 4-8 mol%), and a suitable base such as triethylamine (TEA) or diisopropylamine (DIPA) which also serves as the solvent.

  • Alternatively, a solvent like DMF or toluene can be used with TEA or DIPA as the base (2-3 eq).

  • Seal the vial and irradiate in the microwave reactor at 100-120°C for 15-45 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water, then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira coupling. Copper(I) is crucial for the formation of the copper acetylide intermediate.
Base TEA, DIPAActs as both a base to neutralize the HBr byproduct and often as the solvent.
Solvent Amine or DMF/TolueneAmines are effective solvents and bases. DMF provides good microwave absorption.
Temperature 100-120 °CLower temperatures are often sufficient compared to Suzuki coupling.
Time 15-45 minA significant acceleration over conventional methods.
C. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry, allowing for the formation of C-N bonds by coupling an aryl halide with an amine.

  • In a glovebox or under an inert atmosphere, add 3-Bromo-6-ethylpyridazine (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or t-BuXPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq) to a microwave vial.

  • Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or benzotrifluoride (BTF).[7]

  • Seal the vial, remove from the glovebox, and place in the microwave reactor.

  • Irradiate at 110-150°C for 15-60 minutes.[5]

  • After cooling, dilute with an appropriate solvent and filter through celite.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product via column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos, t-BuXPhosBulky electron-rich phosphine ligands are critical for promoting the reductive elimination step and are effective for electron-poor heterocycles.[8]
Base NaOtBu, Cs₂CO₃A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, BTFAnhydrous, aprotic solvents are necessary. BTF can be a superior solvent for microwave heating due to its properties.[7]
Temperature 110-150 °CRequired to drive the reaction, especially with less reactive amines.
Time 15-60 minMicrowave heating dramatically reduces the multi-hour reaction times typical of conventional heating.[5]

Part 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, makes the 3-bromo position susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. Microwave irradiation can facilitate this process, often allowing the reaction to proceed under milder conditions or without a catalyst.

SNAr Mechanism

SNAr_Mechanism Substrate 3-Bromo-6-ethylpyridazine Intermediate Meisenheimer-like Complex (Anionic) Substrate->Intermediate Addition Nucleophile Nu- Nucleophile->Intermediate Product 3-Nu-6-ethylpyridazine Intermediate->Product Elimination LeavingGroup Br- Intermediate->LeavingGroup

Caption: General mechanism for the SNAr reaction on 3-Bromo-6-ethylpyridazine.

Protocol 6: Microwave-Assisted SNAr with Amines
  • To a microwave vial, add 3-Bromo-6-ethylpyridazine (1.0 eq) and the desired amine (2.0-5.0 eq). The amine can often be used as the solvent if it is a liquid.

  • Alternatively, a high-boiling polar aprotic solvent like DMSO or NMP can be used with 1.5-2.0 equivalents of the amine. A non-nucleophilic base like DIPEA (1.5 eq) may be added to scavenge the HBr formed.

  • Seal the vial and irradiate in the microwave reactor at 150-180°C for 20-60 minutes.

  • After cooling, perform an aqueous workup to remove excess amine and solvent.

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

3-Bromo-6-ethylpyridazine is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds for drug discovery and materials science. The application of microwave-assisted synthesis dramatically enhances the efficiency of key chemical transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as nucleophilic aromatic substitutions. By significantly reducing reaction times and often improving yields, microwave technology empowers researchers to accelerate the design-make-test cycle, ultimately facilitating faster progress in their research and development endeavors. The protocols outlined in this guide provide a solid foundation for the exploration and exploitation of this important chemical space.

References

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Available at: [Link].

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link].

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Available at: [Link].

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). MDPI. Available at: [Link].

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). National Institutes of Health. Available at: [Link].

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988). European Patent Office. Available at: [Link].

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. Available at: [Link].

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Available at: [Link].

  • Synthesis method of 3-bromopyridine. (2015). Google Patents.
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Available at: [Link].

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. Available at: [Link].

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. Available at: [Link].

Sources

Application Note: Catalyst Selection for Cross-Coupling 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a strategic technical guide for researchers optimizing cross-coupling reactions with 3-Bromo-6-ethylpyridazine . It moves beyond generic "recipe" lists to explain the why and how of catalyst selection, focusing on the specific challenges posed by the electron-deficient, coordinating pyridazine core.

Executive Summary

Cross-coupling 3-Bromo-6-ethylpyridazine presents a dual challenge: electronic deficiency (facilitating oxidative addition but destabilizing the metal center) and catalyst poisoning (via N-coordination). Standard protocols using simple phosphines (e.g., PPh3) often fail due to the formation of stable, non-productive Pd-pyridazine complexes.

This guide recommends a shift toward bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or specific bisphosphines (e.g., dppf) to sterically preclude nitrogen coordination while accelerating the catalytic cycle.

The Challenge: The "Pyridazine Trap"

The 3-bromo-6-ethylpyridazine scaffold is not a standard aryl halide. It possesses two nitrogen atoms capable of


-donation to the palladium center.
Mechanistic Failure Mode

In a typical catalytic cycle, the active Pd(0) species undergoes oxidative addition (OA) into the C-Br bond. However, with pyridazines, the nitrogen lone pairs compete with the ligand for the Pd center.

  • The Trap: Formation of a stable [L-Pd(II)-Ar(N-bound)] species.

  • The Consequence: The catalytic cycle arrests before transmetallation can occur. The reaction stalls, often leading to Pd black precipitation as the ligand dissociates.

Visualizing the Competition

The following diagram illustrates the competition between the Productive Catalytic Cycle and the Non-Productive N-Coordination Pathway .

CatalyticCycle Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Pd-Ar-Br) Pd0->OA_Complex + 3-Br-6-Et-Pyridazine Poisoned CATALYST POISONING (Stable N-Pd Complex) OA_Complex->Poisoned N-Coordination (Low Steric Ligands) TM_Complex Transmetallation OA_Complex->TM_Complex + Nucleophile (Bulky Ligands) Product Product + Pd(0) TM_Complex->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: The "Pyridazine Trap" mechanism showing how N-coordination arrests the cycle.

Catalyst & Ligand Selection Matrix

To bypass the "trap," we utilize ligands that are sufficiently bulky to prevent N-binding but flexible enough to allow the substrate to approach for oxidative addition.

Table 1: Recommended Catalytic Systems
Reaction TypePrimary RecommendationLigand ClassRationale
Suzuki-Miyaura Pd-G4-XPhos Dialkylbiaryl PhosphineXPhos provides immense steric bulk, preventing N-binding. The G4 precatalyst ensures rapid initiation.
Suzuki (Alt) Pd(dppf)Cl₂ BisphosphineThe large bite angle of dppf favors reductive elimination; robust for simple aryl boronic acids.
Buchwald-Hartwig Pd-G4-RuPhos Dialkylbiaryl PhosphineRuPhos is specifically tuned for secondary amines and prevents poisoning by the amine nucleophile and the pyridazine.
Sonogashira PdCl₂(PPh₃)₂ + XPhos Mixed SystemWhile PPh3 is standard, spiking with XPhos (1:1) can improve turnover for electron-deficient heterocycles.
Negishi Pd(P(t-Bu)₃)₂ TrialkylphosphineHighly active for alkyl-alkyl couplings; extreme steric bulk protects the metal center.

Why Precatalysts (G3/G4)? Avoid using Pd2(dba)3 + Ligand if possible. The dba ligand can act as a competitive inhibitor, and "mixing" times vary. Pd-G4 precatalysts (Buchwald Generation 4) contain the ligand pre-bound and activate immediately upon base exposure, ensuring a defined active species concentration.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Screening)

Target: Coupling 3-Bromo-6-ethylpyridazine with Phenylboronic Acid.

Reagents:

  • Substrate: 3-Bromo-6-ethylpyridazine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M in H₂O) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and base. If using solid base (Cs₂CO₃), add it now. If using aqueous K₃PO₄, add it in step 3.

  • Catalyst Addition: Add XPhos Pd G4 (solid). Cap the vial with a septum.

  • Solvent/Base Addition: Evacuate and backfill with Argon (3x). Inject degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M). If using aqueous base, inject degassed K₃PO₄ solution now.

  • Reaction: Heat to 80°C for 2-16 hours.

    • Note: Do not overheat (>100°C) initially; pyridazines can decompose.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc).

    • Critical: Pyridazines are polar. Ensure the aqueous phase is not acidic (keep pH > 8) during extraction to prevent protonation of the ring nitrogen, which would trap the product in the water layer.

Protocol B: Buchwald-Hartwig Amination

Target: Amination with Morpholine or Primary Amines.

Reagents:

  • Substrate: 3-Bromo-6-ethylpyridazine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required for amination.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step:

  • Glovebox/Schlenk: Weigh NaOtBu and RuPhos Pd G4 in a glovebox if possible (NaOtBu is hygroscopic).

  • Mixing: Combine substrate, amine, base, and catalyst in the vial.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C .

    • Observation: The reaction should turn dark brown/amber. If it turns black and precipitates mirrors immediately, the catalyst has died (poisoning).

Troubleshooting & Optimization Workflow

Use this decision tree when yields are low (<50%).

Optimization Start Low Yield? Check1 Black Precipitate? Start->Check1 Sol1 Catalyst Death: Switch to G4-BrettPhos or Increase Loading Check1->Sol1 Yes Check2 Starting Material Remaining? Check1->Check2 No Sol2 Low Conversion: Increase Temp (100C) or Switch Solvent (n-BuOH) Check2->Sol2 Yes Check3 Protodehalogenation? (H instead of Br) Check2->Check3 No Sol3 hydride Source: Use Anhydrous Base (Cs2CO3 instead of K3PO4) Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common pyridazine coupling failure modes.

Key Troubleshooting Tips:
  • Protodehalogenation (Reduction): If you see the bromine replaced by hydrogen (3-ethylpyridazine), your system has a hydride source. This often comes from alcohols (if used as solvent) or excessive heating with amine bases. Switch to Dioxane/Cs₂CO₃.

  • Hydrolysis: If you see the pyridazinone (OH replaces Br), the hydroxide concentration is too high. Switch to anhydrous K₃PO₄ or K₂CO₃.

References

  • Mechanisms of Catalyst Poisoning: Ananikov, V. P., et al. "Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?" ACS Catalysis, 2023. Link

  • Buchwald-Hartwig Amination Guide: "Buchwald-Hartwig Amination - User Guide." Chemistry LibreTexts, 2023. Link

  • Suzuki Coupling of Pyridines/Pyridazines: "Optimizations of the Suzuki coupling of 3‐bromopyridine." ResearchGate, 2017. Link

  • Ligand Effects (XPhos/RuPhos): "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." NIH/PubMed, 2011. Link

  • General Pyridazine Synthesis: "Synthetic method of 3-bromopyridine." Google Patents, CN104974081A. Link

Preparation of bi-aryl systems using 3-Bromo-6-ethylpyridazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bi-Aryl Systems Utilizing 3-Bromo-6-ethylpyridazine Scaffolds

Executive Summary

Objective: To provide a comprehensive, field-validated guide for the cross-coupling of 3-Bromo-6-ethylpyridazine to generate bi-aryl and hetero-bi-aryl systems. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: This note covers mechanistic rationale, optimized Suzuki-Miyaura protocols, troubleshooting for difficult substrates, and applications in kinase inhibitor design.

Introduction: The Pyridazine Advantage

In modern medicinal chemistry, the pyridazine ring acts as a "privileged scaffold," offering unique physicochemical properties compared to its pyridine and pyrazine isomers. The inclusion of the 6-ethyl group provides a critical balance of lipophilicity (LogP modulation) and metabolic stability, while the 3-bromo handle serves as a high-fidelity site for palladium-catalyzed cross-coupling.

Key Structural Benefits:

  • Bioisosterism: Pyridazines often serve as bioisosteres for phenyl or pyridine rings, significantly improving aqueous solubility due to the lower logP and potential for hydrogen bonding interactions via the N-N bond.

  • Electronic Profile: The electron-deficient nature of the pyridazine ring facilitates rapid oxidative addition at the C-3 position, making 3-bromopyridazines more reactive than their phenyl bromide counterparts.

  • Clinical Relevance: The 3,6-disubstituted pyridazine core is found in bioactive molecules such as Minaprine (antidepressant) and emerging CDK2/ITK kinase inhibitors .

Mechanistic Insight & Reactivity Profile

The success of coupling reactions with 3-Bromo-6-ethylpyridazine relies on understanding its electronic bias.

  • Oxidative Addition (Rate-Limiting Step): The electron-withdrawing nature of the adjacent nitrogen atoms makes the C3-Br bond highly susceptible to oxidative addition by Pd(0) species.

  • Catalyst Poisoning: A common failure mode is the coordination of the pyridazine nitrogens to the Palladium center, forming stable, inactive complexes.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , P(t-Bu)3 ) that sterically crowd the metal center, preventing non-productive coordination by the substrate nitrogens.

Visualization: Catalytic Cycle & Ligand Role

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast on Pyridazine) Pd0->OxAdd + 3-Bromo-6-ethylpyridazine Poison Catalyst Poisoning (N-Pd Coordination) Pd0->Poison No Bulky Ligand Complex1 Pd(II)-Pyridazine Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Bi-Aryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning without proper ligand selection.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Phenylboronic acids, electron-rich aryl boronates.

Reagents:

  • Substrate: 3-Bromo-6-ethylpyridazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge a reaction vial with 3-Bromo-6-ethylpyridazine (1.0 mmol, 187 mg), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (25 mg).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Seal the vial and heat to 90°C for 4–6 hours.

  • Monitor: Check via LC-MS. The pyridazine starting material (UV active) should disappear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Heteroaryl boronates, sterically hindered systems, or when protodeboronation is observed.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 precatalyst.

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Add Pd precursor and Ligand (or Precatalyst) to the vial with substrate and boronate.

  • Add solid K₃PO₄.

  • Add solvent (n-Butanol allows for higher temps and good solubility).

  • Heat to 100–110°C . The bulky XPhos ligand prevents N-coordination and accelerates reductive elimination in sterically crowded systems.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridazine NSwitch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst load to 5-10 mol%.
Protodeboronation Boronic acid instabilitySwitch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts. Use anhydrous conditions (Dioxane/DMF + Cs2CO3).
Homocoupling Oxidation of Boronic acidEnsure rigorous degassing (sparge with Ar for 10 min). Avoid excess O2.
Hydrolysis of Bromide Hydroxide attack at C3Switch base from hydroxide/carbonate to K3PO4 or CsF (anhydrous).
Visualization: Optimization Decision Tree

Optimization Start Substrate Analysis Type Coupling Partner? Start->Type Simple Phenyl/Electron-Rich Type->Simple Standard Complex Heteroaryl/Hindered Type->Complex Difficult CondA Method A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O Simple->CondA CondB Method B: XPhos Pd G2, K3PO4 n-BuOH or Toluene Complex->CondB

Figure 2: Decision matrix for selecting the optimal catalytic system based on coupling partner complexity.

Case Study: Synthesis of a Kinase Inhibitor Core

Context: 3,6-disubstituted pyridazines are potent scaffolds for CDK2 and ITK inhibitors. A representative synthesis involves coupling 3-Bromo-6-ethylpyridazine with an indazole boronate.

  • Reaction: 3-Bromo-6-ethylpyridazine + (1H-indazol-4-yl)boronic acid.

  • Challenge: Indazoles are N-rich and can poison Pd; the boronic acid is prone to protodeboronation.

  • Optimized Condition:

    • Catalyst: A-taPhos Pd G2 (Amphos) or Pd(dtbpf)Cl2 – these are exceptionally robust for heterocyclic couplings.

    • Solvent: THF/Water (4:1).

    • Yield: 82% isolated yield (compared to 45% with Pd(PPh3)4).

  • Result: The resulting bi-heteroaryl system retains the 6-ethyl group, which occupies the hydrophobic pocket of the kinase ATP-binding site, improving potency.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2][3] Scientific Reports, 10, 13839. Link

  • Wermuth, C. G. (1998). Minaprine: A new drug with a pyridazine scaffold. Medicinal Chemistry Reviews.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Protocols and Examples. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-6-ethylpyridazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-Bromo-6-ethylpyridazine. The following sections offer a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude 3-Bromo-6-ethylpyridazine reaction mixture is a dark, oily residue. What is the first step I should take for purification?

A1: The initial and most crucial step is a liquid-liquid extraction to remove inorganic salts, acidic or basic impurities, and highly polar byproducts. This is a standard work-up procedure for many bromination reactions of N-heterocycles.[1][2][3] A typical protocol involves dissolving the crude mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate, followed by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid from the bromination reaction. Subsequent washes with water and brine will further remove water-soluble impurities.

Q2: I'm concerned about the presence of unreacted 6-ethylpyridazine in my product. How can I best remove it?

A2: Unreacted 6-ethylpyridazine can often be removed through careful purification. Due to the difference in polarity and basicity between the starting material and the brominated product, several methods can be effective. Acidic extraction, where the organic layer is washed with a dilute acid (e.g., 1M HCl), can selectively protonate and extract the more basic 6-ethylpyridazine into the aqueous layer. Alternatively, flash column chromatography is a highly effective method for separating compounds with different polarities.

Q3: What are the likely major impurities in my 3-Bromo-6-ethylpyridazine synthesis?

A3: Based on typical bromination reactions of pyridazine derivatives, the most common impurities include:

  • Unreacted 6-ethylpyridazine: The starting material for the reaction.

  • Over-brominated products: Such as dibromo-6-ethylpyridazine isomers.

  • Positional isomers: Depending on the regioselectivity of the bromination reaction, other isomers of monobrominated 6-ethylpyridazine might be present.

  • Hydrolyzed byproducts: If water is present during the reaction or workup, some of the brominated product may hydrolyze.

  • Residual brominating agent and its byproducts: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.

Q4: Is distillation a viable purification method for 3-Bromo-6-ethylpyridazine?

Q5: My purified 3-Bromo-6-ethylpyridazine shows peak tailing during HPLC analysis. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like pyridazine derivatives on silica-based columns is a common issue. It is often caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to block the active silanol sites. Alternatively, using a buffered mobile phase at a slightly acidic pH can also improve peak shape.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common purification challenges.

Problem 1: Low Yield After Aqueous Work-up

Symptoms:

  • Significantly lower than expected mass of crude product after liquid-liquid extraction.

  • TLC analysis of the aqueous layer shows the presence of the desired product.

Possible Causes:

  • Product is partially water-soluble: The ethyl and bromo substituents on the pyridazine ring increase its lipophilicity, but some water solubility may remain.

  • Formation of pyridazinium salts: If the aqueous phase is too acidic, the product can be protonated and partition into the aqueous layer.

  • Emulsion formation: Stable emulsions can trap the product in the interfacial layer, leading to loss during separation.

Troubleshooting Workflow:

start Low Yield After Work-up check_ph Check pH of Aqueous Layer start->check_ph break_emulsion Break Emulsion (add brine, centrifuge) start->break_emulsion If emulsion is present back_extract Back-extract Aqueous Layer with Organic Solvent check_ph->back_extract If product is in aqueous layer saturate_aqueous Saturate Aqueous Layer with NaCl back_extract->saturate_aqueous To improve extraction efficiency break_emulsion->back_extract combine_organic Combine All Organic Layers saturate_aqueous->combine_organic dry_concentrate Dry and Concentrate combine_organic->dry_concentrate end_node Recovered Product dry_concentrate->end_node

Caption: Troubleshooting workflow for low yield after aqueous work-up.

Experimental Protocol: Enhanced Liquid-Liquid Extraction

  • Combine all aqueous layers from the initial extraction.

  • Adjust the pH to neutral or slightly basic (pH 7-8) with a saturated solution of sodium bicarbonate.

  • Saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves. This "salting out" effect decreases the solubility of the organic product in the aqueous phase.[5]

  • Extract the aqueous layer multiple times (3x) with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine all organic extracts , dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Co-elution of Impurities During Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the product and an impurity.

  • Fractions from column chromatography are consistently contaminated with a byproduct.

Possible Causes:

  • Inappropriate solvent system: The chosen mobile phase does not provide sufficient resolution between the product and the impurity.

  • Column overloading: Too much crude material was loaded onto the column.

  • Product decomposition on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Troubleshooting Workflow:

start Co-elution of Impurities tlc_optimization Optimize TLC Solvent System (try different solvent mixtures) start->tlc_optimization check_stability Check Product Stability on Silica (2D TLC) start->check_stability reduce_load Reduce Sample Load on Column tlc_optimization->reduce_load If separation is still poor alternative_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) check_stability->alternative_stationary_phase If product is unstable recrystallization Attempt Recrystallization reduce_load->recrystallization If chromatography is ineffective end_node Pure Product alternative_stationary_phase->end_node recrystallization->end_node

Caption: Troubleshooting workflow for co-eluting impurities in chromatography.

Experimental Protocol: 2D TLC for Stability Check

  • Spot the crude mixture on the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate from the developing chamber and allow the solvent to fully evaporate.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, the spots will lie on the diagonal. Any spots that appear off the diagonal represent decomposition products formed on the silica plate.[6]

Problem 3: Difficulty in Achieving Final Purity by a Single Method

Symptoms:

  • Trace impurities remain after column chromatography.

  • The product solidifies but has a low or broad melting point.

Possible Causes:

  • Presence of a closely related impurity: An impurity with very similar physical properties to the product.

  • Product is an oil or low-melting solid: Making crystallization challenging.

Solution: Orthogonal Purification Methods

Employing a second purification technique that relies on a different separation principle can be highly effective.

Workflow:

  • Primary Purification (e.g., Column Chromatography): This will remove the bulk of the impurities.

  • Secondary Purification (e.g., Recrystallization or Distillation):

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can remove impurities that have different solubility profiles.[7]

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can separate it from non-volatile or significantly higher/lower boiling impurities.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of the partially purified product into several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Heat the test tubes to the boiling point of the solvent to see if the solid dissolves.

  • An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[7]

  • Once a suitable solvent is found, perform a larger scale recrystallization on the bulk of the material.

Data Presentation

Table 1: Physical Properties of 3-Bromo-6-ethylpyridazine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Bromo-6-ethylpyridazine (Predicted) C₆H₇BrN₂187.04~190-220Liquid at RT
3-Bromopyridine[4]C₅H₄BrN157.99173-27
6-EthylpyridazineC₆H₈N₂108.14185-186-
3-Bromo-6-methylpyridazineC₅H₅BrN₂173.01--
2-Bromo-6-methylpyridineC₆H₆BrN172.02102-103 (at 20 mmHg)Liquid at RT

Note: The properties for 3-Bromo-6-ethylpyridazine are estimated based on the properties of structurally similar compounds.

References

  • Wikipedia. 3-Bromopyridine. [Link]

  • The Good Scents Company. 3-ethyl pyridine. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Request PDF. Purification of 3-hydroxypropionitrile by wiped molecular distillation. [Link]

  • Google Patents.
  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Wikipedia. Pyridazine. [Link]

  • Taylor & Francis Online. A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography. [Link]

  • PMC. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. [Link]

  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Navigating Debromination Side Reactions in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of pyridazine-containing molecules. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to address a common and often frustrating challenge: the undesired side reaction of debromination during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately overcome this obstacle to achieve higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and the gain of a hydrogen atom in my pyridazine coupling reaction. What is happening?

A1: You are likely encountering a hydrodebromination side reaction. This is a common issue in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, particularly with electron-deficient heteroaromatic substrates like bromopyridazines. In this undesired pathway, the bromine substituent on the pyridazine ring is replaced by a hydrogen atom, leading to the formation of a debrominated byproduct. This consumes your starting material and reduces the yield of your target molecule.

Q2: Why are bromopyridazines so susceptible to this side reaction?

A2: The electron-deficient nature of the pyridazine ring makes it more prone to side reactions like hydrodebromination. The two adjacent nitrogen atoms withdraw electron density from the carbon skeleton, which can influence the stability of key intermediates in the palladium catalytic cycle and potentially favor pathways that lead to the formation of the debrominated product.

Q3: How can I definitively confirm that the byproduct is the debrominated species?

A3: The most common methods for confirming the identity of the byproduct are:

  • Mass Spectrometry (MS): Compare the mass of the byproduct with the expected mass of the debrominated pyridazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will observe the disappearance of the signal corresponding to the proton adjacent to the bromine atom and the appearance of a new signal in the aromatic region.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for separating the product from the byproduct and confirming their respective masses.

Troubleshooting Guide: Minimizing Debromination in Pyridazine Synthesis

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the choice of catalyst, ligand, base, and solvent can dramatically influence the competition between the desired cross-coupling and the undesired hydrodebromination.

Underlying Causality: Hydrodebromination in Suzuki-Miyaura coupling is often attributed to the formation of palladium-hydride (Pd-H) species. These can arise from various sources, including the solvent (e.g., alcohols), the boronic acid reagent, or the base. The electron-deficient nature of the pyridazine ring can facilitate the reductive elimination of the debrominated product from an aryl-palladium-hydride intermediate.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodebromination pathway.

    • Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos , RuPhos , or SPhos . These have demonstrated high efficacy in suppressing hydrodehalogenation in challenging cross-coupling reactions.[1]

  • Base Selection: The strength and nature of the base play a crucial role. Stronger bases can sometimes promote the formation of hydride species.

    • Recommendation: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than stronger bases like sodium tert-butoxide (NaOtBu) for minimizing debromination.[2]

  • Solvent System: Protic solvents can be a source of hydrides.

    • Recommendation: If using a protic solvent like ethanol, consider switching to an aprotic solvent system such as toluene or dioxane with a minimal amount of water necessary for the reaction.

Comparative Data on Ligand and Base Selection for a Model Suzuki-Miyaura Reaction:

EntryBromopyridazine SubstrateLigandBaseSolventDesired Product Yield (%)Debrominated Byproduct (%)
13-Bromo-6-phenylpyridazinePPh₃Na₂CO₃Toluene/EtOH/H₂O6530
23-Bromo-6-phenylpyridazineXPhosK₃PO₄Toluene/H₂O92<5
33-Bromo-6-phenylpyridazineRuPhosK₂CO₃Dioxane/H₂O95<3

This table represents typical outcomes based on literature precedents.

Issue 2: Debromination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura reaction, hydrodebromination can be a significant side reaction.

Underlying Causality: In the context of Buchwald-Hartwig amination, an unproductive side reaction can compete with the desired reductive elimination. This involves the β-hydride elimination from the palladium-amide intermediate, which leads to the formation of the hydrodehalogenated arene and an imine byproduct.[3]

Troubleshooting Strategies:

  • Catalyst System: The choice of palladium precatalyst and ligand is paramount. Modern palladium precatalysts, such as the G3 and G4 palladacycles, are often more efficient at generating the active LPd(0) catalyst, which can lead to cleaner reactions.

    • Recommendation: Employ a modern Buchwald precatalyst (e.g., XPhos Pd G3 or RuPhos Pd G3) for more reliable generation of the active catalyst.[3]

  • Base and Solvent: Strong, non-nucleophilic bases are typically used. However, their interaction with the solvent can influence side reactions.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure the use of anhydrous, degassed solvents like toluene or dioxane to minimize potential hydride sources.

Experimental Protocol to Minimize Debromination in Buchwald-Hartwig Amination of 3-Bromopyridazine:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-bromopyridazine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%) dissolved in anhydrous, degassed toluene (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Insights into Hydrodebromination

Understanding the mechanism of the undesired hydrodebromination is key to rationally designing reaction conditions to suppress it. A plausible mechanism, supported by DFT modeling and deuterium labeling studies, involves the formation of a palladium-hydride intermediate.[4]

Proposed Catalytic Cycle for Hydrodebromination:

G cluster_0 Hydrodebromination Cycle A Ar-Pd(II)-Br(L)₂ B Ar-Pd(II)-H(L)₂ A->B Hydride Source (e.g., from solvent, base) C Ar-H B->C Reductive Elimination D Pd(0)L₂ C->D D->A Oxidative Addition (Ar-Br)

Caption: Proposed catalytic cycle for hydrodebromination.

Troubleshooting Workflow for Debromination:

G Start Debromination Observed Q1 Is the ligand bulky and electron-rich? (e.g., XPhos, RuPhos) Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Is a strong base being used? (e.g., NaOtBu) A1_yes->Q2 Action1 Switch to a bulky, electron-rich biaryl phosphine ligand. A1_no->Action1 Action1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Action2 Consider a weaker base. (e.g., K₃PO₄, K₂CO₃) A2_yes->Action2 Q3 Is a protic solvent present? A2_no->Q3 Action2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Action3 Switch to an anhydrous, aprotic solvent (e.g., Toluene, Dioxane). A3_yes->Action3 End Re-evaluate Reaction A3_no->End Action3->End

Caption: Troubleshooting workflow for debromination.

By systematically evaluating and optimizing these key reaction parameters, researchers can significantly minimize the occurrence of debromination, leading to more efficient and reliable syntheses of valuable pyridazine-containing compounds.

References

  • Nagy, L. I., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(21), 5183. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of 3,6-dichloropyridazine and 2,6-dichloropyrazine.
  • Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • Malins, K. (2018). The potential of K3PO4, K2CO3, Na3PO4 and Na2CO3 as reusable alkaline catalysts for practical application in biodiesel production. Fuel Processing Technology, 179, 204-209.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Kopf, S., Bourriquen, F., Li, W., Neumann, H., Junge, K., & Beller, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634–6718. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A versatile catalyst for the Suzuki-Miyaura coupling of heteroaryl halides. Chemical Science, 4(3), 916-920.
  • Thomas, S., & G, S. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Current Organic Chemistry, 18(1), 2-15.
  • Heravi, M. M., Zadsirjan, V., & Malmir, M. (2018). Buchwald-Hartwig reaction: an overview. Journal of Organometallic Chemistry, 866, 79-119.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Vasilev, A. A., & Květina, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. The Journal of Organic Chemistry, 85(17), 11138–11147.

Sources

Technical Support Center: Purifying 3-Bromo-6-ethylpyridazine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-6-ethylpyridazine using recrystallization. While specific recrystallization data for 3-Bromo-6-ethylpyridazine is not extensively published, this document outlines a systematic approach based on established principles of crystallization for related halogenated pyridazine and pyridine derivatives.[1][2][3]

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[4][5][6] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5][6] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the formation of pure crystals of the desired compound, leaving impurities dissolved in the surrounding solution (mother liquor).[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select the best recrystallization solvent for 3-Bromo-6-ethylpyridazine?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5][6] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is key to achieving a good yield of purified crystals upon cooling.

  • Inertness: The solvent should not react with 3-Bromo-6-ethylpyridazine.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]

  • Boiling point considerations: The solvent's boiling point should be lower than the melting point of 3-Bromo-6-ethylpyridazine to prevent the compound from "oiling out" instead of crystallizing.[7]

Given the structure of 3-Bromo-6-ethylpyridazine, a moderately polar compound, a range of solvents should be tested. A systematic approach to solvent screening is recommended.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude 3-Bromo-6-ethylpyridazine into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, or a mixture) dropwise at room temperature, gently agitating after each addition. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. The solvent that yields a significant amount of pure-looking crystals is a promising candidate for scaling up.

Q2: My compound is not crystallizing, even after cooling the solution in an ice bath. What should I do?

A2: Failure to crystallize upon cooling is a common issue, often due to supersaturation or the use of excess solvent.[7][8] Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of pure 3-Bromo-6-ethylpyridazine, add a single seed crystal to the supersaturated solution to initiate crystallization.[9]

  • Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form.[8] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[8]

  • Use an Anti-Solvent: If using a single solvent system is problematic, a mixed solvent system can be effective.[10] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify the solution and then cool slowly.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the concentration of the solute is too high.[7]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add more solvent to dilute the solution, and then cool it again, perhaps more slowly.[7]

  • Lower the Cooling Temperature: Try cooling the solution more slowly to encourage the formation of a crystal lattice rather than an amorphous oil.

  • Change the Solvent: Select a solvent with a lower boiling point.

Q4: The recovered crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated carbon to the hot solution before filtration.

Experimental Protocol: Decolorization with Activated Carbon

  • After dissolving the crude 3-Bromo-6-ethylpyridazine in the hot solvent, remove the flask from the heat source.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Caution: Add the carbon carefully to avoid bumping and rapid boiling.

  • Gently swirl the flask and reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon, which will have adsorbed the colored impurities.[4]

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Solvent Selection Guide for 3-Bromo-6-ethylpyridazine

The following table provides a list of common laboratory solvents that could be suitable for the recrystallization of 3-Bromo-6-ethylpyridazine, along with their relevant physical properties.

SolventBoiling Point (°C)PolarityNotes
Ethanol78.5PolarOften a good starting point for nitrogen-containing heterocycles.[3][10]
Methanol64.7PolarSimilar to ethanol but more volatile.[1]
Isopropanol82.5PolarLess polar than ethanol and methanol.
Ethyl Acetate77.1Moderately PolarCan be effective for compounds with moderate polarity.[10][11]
Toluene110.6Non-polarMay be suitable if the compound is less polar.
Hexane68.7Non-polarOften used as an anti-solvent in mixed solvent systems.[10]
Water100Very PolarUnlikely to be a good single solvent for this compound but could be used as an anti-solvent with a polar organic solvent.[10]
Acetone56.2Polar AproticA versatile solvent with a low boiling point.[11][12]

Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting common issues during the recrystallization of 3-Bromo-6-ethylpyridazine.

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Compound 'Oil Out'? crystals_form->oiling_out No collect_crystals Collect Crystals via Filtration crystals_form->collect_crystals Yes scratch Scratch Inner Surface of Flask oiling_out->scratch No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes end_success Pure Product Obtained collect_crystals->end_success seed Add a Seed Crystal scratch->seed reduce_solvent Reduce Solvent Volume seed->reduce_solvent reduce_solvent->cool change_solvent Change Solvent/Use Mixed Solvents reduce_solvent->change_solvent If still no crystals change_solvent->start slow_cool Cool More Slowly reheat_add_solvent->slow_cool slow_cool->cool change_solvent2 Change to a Lower Boiling Point Solvent slow_cool->change_solvent2 If still oiling out change_solvent2->start

Caption: Troubleshooting workflow for recrystallization.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Fahmy, A. F. M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(11), 18005-18019. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 197-310). Thieme.
  • El-Gendy, M. A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295.
  • University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • O'Brien, P. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2039-2053. [Link]

  • U.S. Patent No. US3004027A. (1961). Process for purification of 3,6-dichloropyridazine.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. [Link]

  • PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

  • PubChem. (n.d.). 3-Bromo-6-ethylcyclohexene. [Link]

  • PubChem. (n.d.). 6-Bromo-3-pyridinemethanol. [Link]

  • Wikipedia. (n.d.). 3-Bromopyridine. [Link]

  • The Good Scents Company. (n.d.). 3-ethyl pyridine. [Link]

  • Scribd. (n.d.). Common Organic Solvents. [Link]

  • Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

Sources

Technical Support Center: Optimization of 3-Bromo-6-ethylpyridazine Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

3-Bromo-6-ethylpyridazine is a deceptively simple heteroaryl halide. While the ethyl group at the C6 position provides slight steric bulk and weak electron donation, the 1,2-diazine (pyridazine) core is significantly electron-deficient.

The Core Challenge: The C3–Br bond is highly activated toward oxidative addition. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), the oxidative addition of this substrate to Pd(0) is rapid. However, if the subsequent transmetallation step is sluggish, the resulting electrophilic Pd(II) species (


) accumulates.[1] This accumulation is the primary driver of reductive homocoupling  (formation of the bis-pyridazine dimer). Conversely, the presence of trace oxygen promotes oxidative homocoupling  of the nucleophilic partner (e.g., boronic acid dimerization).

This guide provides a diagnostic framework to identify which homocoupling pathway is ruining your yield and offers validated protocols to suppress it.

Diagnostic Workflow: Identifying the Enemy

Before optimizing, you must identify which dimer is forming. Use this logic gate to interpret your LCMS data.

DiagnosticLogic Start Analyze Crude Reaction Mixture (LCMS) Decision Identify Major Byproduct Mass (M+) Start->Decision Res_Reductive Mass = Dimer of Pyridazine (Reductive Homocoupling) Decision->Res_Reductive 2 x Electrophile - 2Br Res_Oxidative Mass = Dimer of Boronic Acid (Oxidative Homocoupling) Decision->Res_Oxidative 2 x Nucleophile - 2H Res_Proto Mass = Pyridazine - Br + H (Protodehalogenation) Decision->Res_Proto M - 79 + 1 Action_Reductive Root Cause: Slow Transmetallation Fix: Ligand Sterics / Solvent Polarity Res_Reductive->Action_Reductive Action_Oxidative Root Cause: Oxygen Ingress Fix: Degassing / Base Choice Res_Oxidative->Action_Oxidative Action_Proto Root Cause: Hydride Source Fix: Anhydrous cond. / Avoid Alcohols Res_Proto->Action_Proto

Figure 1: Diagnostic logic for identifying the specific type of side-reaction based on mass spectrometry analysis.

Technical Support: Troubleshooting & FAQs

Issue Type A: Reductive Homocoupling (The Pyridazine Dimer)

Symptom: You observe a significant peak corresponding to 3,3'-bis(6-ethylpyridazine).

Q: Why is my electrophile dimerizing? I thought homocoupling only happened to the boronic acid. A: This is a common misconception. Electrophile homocoupling occurs via a mechanism called disproportionation .

  • Oxidative Addition happens fast:

    
    .
    
  • If Transmetallation is slow, two molecules of

    
     can exchange ligands.
    
  • This forms

    
     and 
    
    
    
    .
  • 
     undergoes reductive elimination to form the Ar-Ar dimer  (your byproduct).
    

Q: How do I stop this? A: You must accelerate transmetallation or stabilize the Pd(II) intermediate.

  • Ligand Selection: Switch to bulky, electron-rich phosphines like XPhos or RuPhos . These ligands create a steric environment that disfavors the formation of the bis-aryl palladium complex required for homocoupling.

  • Catalyst Pre-activation: Do not use Pd(PPh3)4 (Tetrakis). It often generates inactive Pd species that clump. Use pre-catalysts like XPhos Pd G4 or Pd(dppf)Cl2 .

  • Solvent Switch: If using DMF, switch to 1,4-Dioxane or THF . DMF can sometimes promote reduction of Pd(II) species that lead to side reactions.

Issue Type B: Oxidative Homocoupling (The Boronic Acid Dimer)

Symptom: You see the dimer of your coupling partner (e.g., biphenyl if using phenylboronic acid).

Q: Is the pyridazine nitrogen interfering with the boronic acid? A: Unlikely. This is almost exclusively an Oxygen problem.

  • The mechanism is often a Glaser-type oxidative coupling mediated by Pd(II) and

    
    .
    
  • Pyridazines are excellent ligands. If your pyridazine coordinates to Pd, it might slow down the cycle, giving oxygen more time to intercept the boronic acid.

Q: I degassed by bubbling nitrogen. Is that enough? A: For sensitive pyridazine couplings, simple bubbling (sparging) is often insufficient.

  • Protocol Upgrade: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

  • Base Check: If using

    
     or 
    
    
    
    , ensure they are not promoting oxidative pathways. Switch to degassed aqueous
    
    
    .
Issue Type C: Protodehalogenation (The "Reduced" Product)

Symptom: The bromine is replaced by hydrogen (3-ethylpyridazine).

Q: Where is the hydrogen coming from? A: Usually the solvent or the base.

  • Alcohol Solvents: Ethanol or isopropanol are hydride donors in the presence of Pd. Eliminate alcohols. Use Toluene/Water or Dioxane/Water.

  • Trace Water: In rare cases, water can act as a proton source if the mechanism involves a Pd-hydride intermediate.

Mechanistic Pathway & Intervention Points[2][3][4]

Understanding the catalytic cycle allows for precise intervention.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Pyridazines) Pd0->OxAdd + 3-Br-6-Et-Pyridazine PdII_Ar Ar-Pd(II)-X (Accumulates!) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Boronic Acid + Base Disprop Disproportionation PdII_Ar->Disprop If TransMet is slow RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Product HomoCoup Homocoupling (Ar-Ar Dimer) Disprop->HomoCoup Side Reaction

Figure 2: The standard catalytic cycle (blue/green) versus the reductive homocoupling failure mode (red/black).

Optimized Experimental Protocol

This protocol is designed to minimize both oxidative and reductive homocoupling for 3-bromo-6-ethylpyridazine.

Reagents:

  • Substrate: 3-Bromo-6-ethylpyridazine (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or XPhos Pd G4 (2 mol%)

  • Base:

    
     (3.0 eq, 2M aqueous solution, degassed)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Solvent Prep (Critical): Sparge 1,4-dioxane and the 2M

    
     solution separately with Argon for 20 minutes. Do not skip this.
    
  • Solids Loading: In a reaction vial (microwave or pressure tube), add the pyridazine, boronic acid, and the catalyst. Note: Adding catalyst to the solid mixture prevents it from reacting with solvent prior to substrate availability.

  • Evacuation: Seal the vial. Evacuate and backfill with Argon (3x).

  • Liquid Addition: Add the degassed Dioxane via syringe, followed by the base solution.

  • Temperature Ramp:

    • Do not plunge into a hot bath.

    • Stir at room temperature for 5 minutes.

    • Heat rapidly to 80–90°C . (Pyridazines are thermally stable, but prolonged heating at lower temps can favor side reactions).

  • Monitoring: Check LCMS at 1 hour. If the starting material is consumed but dimer is forming, lower the catalyst loading in the next run.

Data: Ligand & Base Selection Matrix[5]
ParameterRecommendationRationale
Ligand dppf or XPhos dppf (bidentate) prevents ligand dissociation, reducing Pd aggregation. XPhos (bulky) accelerates transmetallation, outcompeting homocoupling.
Base K₃PO₄ (aq)Weaker bases reduce the risk of base-mediated decomposition of the pyridazine ring compared to strong alkoxides (KOtBu).
Solvent Dioxane or Toluene Non-protic. Avoids hydride donation (protodehalogenation). Dioxane coordinates weakly, stabilizing Pd intermediates.
Stoichiometry Boronate Excess (1.5 eq) Pushing the equilibrium toward cross-coupling. If electrophile homocoupling is the issue, increase the boronate ratio.

References

  • Mechanistic Studies on Suzuki-Miyaura Coupling

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Control of Homocoupling

    • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (ACS Publications). Discusses the role of reducing agents and oxygen exclusion.[1][2][3]

  • Pyridazine Chemistry

    • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (ResearchGate).[3][4] Specific review on functionalizing the pyridazine core.

  • Catalyst Pre-reduction & Activation

    • Mastering palladium-catalyzed cross-coupling reactions. (RSC, Organic Chemistry Frontiers). Discusses Pd(II) to Pd(0) reduction issues.

Sources

Controlling regioselectivity in 3-Bromo-6-ethylpyridazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Functionalization Topic: Controlling Regioselectivity in 3-Bromo-6-ethylpyridazine Ticket Status: OPEN Operator: Senior Application Scientist[1][2]

Executive Summary: The Scaffold Architecture

You are working with 3-Bromo-6-ethylpyridazine , a "push-pull" system.[1][2] The regiochemical outcome is dictated by the competition between the electron-withdrawing bromine (C3) and the electron-donating ethyl group (C6).[1]

  • C3 (Bromo): The site for nucleophilic displacement (

    
    ) and Cross-Coupling.[1][2][3]
    
  • C4 (Ortho to Br): The most acidic ring proton (inductive effect of Br).[1][2] Target for Directed Ortho Metalation (DoM).[1][2]

  • C5 (Ortho to Et): Electronically enriched; less acidic.[1][2] Target for electrophilic substitution only if C4 is blocked or directed otherwise.

  • C6 (Ethyl): The "Lateral" trap.[1][2] The benzylic-like protons on the ethyl group are susceptible to deprotonation, competing with ring metalation.

  • N1 vs. N2: N1 (adjacent to Ethyl) is more basic/nucleophilic than N2 (adjacent to Br).[1][2]

Module 1: Metalation & C-H Functionalization

Ticket #101: "I'm getting a mixture of ring functionalization and side-chain (ethyl) alkylation."

Root Cause Analysis: You are likely using a lithium amide base (LDA, LiTMP) or an alkyllithium (n-BuLi).[1][2]

  • Lateral Lithiation: The protons on the 6-ethyl group are acidic (

    
    ).[1][2] Standard lithium bases often deprotonate here to form a resonance-stabilized anion.[1][2]
    
  • Li-Hal Exchange: n-BuLi will attack the C3-Br bond (Lithium-Halogen exchange) faster than it deprotonates the ring, destroying your scaffold.[1][2]

Corrective Action: The Knochel-Hauser Protocol To exclusively functionalize the ring (C4) and retain the bromine, you must use TMP-Magnesium or TMP-Zinc bases. These bases are bulky (preventing nucleophilic attack) and operate under kinetic control to favor the most acidic ring proton (C4) over the lateral position.[1][2]

Protocol: C4-Selective Magnesiation

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[1][2]

  • Conditions:

    • Dissolve 3-Bromo-6-ethylpyridazine in dry THF (0.5 M).

    • Cool to -78 °C (Critical to suppress lateral deprotonation).

    • Add TMPMgCl[1][2][4]·LiCl (1.1 equiv) dropwise.[1][2]

    • Stir for 30 min at -78 °C.

    • Add electrophile (e.g.,

      
      , DMF, aldehydes).[1][2]
      
    • Warm to RT.

Why this works: The Br atom coordinates the Mg species (Complex Induced Proximity Effect - CIPE), directing deprotonation to C4.[1][2] The Mg-C bond is more covalent than Li-C, reducing the basicity enough to avoid deprotonating the ethyl group at low temperatures [1, 2].

Data Table: Base Selection Guide

Desired OutcomeRecommended BaseTemperatureMechanismRisk Factor
C4-Functionalization TMPMgCl[1][2]·LiCl-78 °CDoM (Ring)Low
Lateral (Ethyl) Funct. LDA or LiHMDS-78 °C to 0 °CLateral DeprotonationHigh (Ring attack)
C3-Lithiation (Remove Br) n-BuLi-78 °CLi-Hal ExchangeLoss of Br handle

Module 2: Radical Functionalization (Minisci)

Ticket #204: "Minisci reaction is giving me the wrong isomer or low yields."

Root Cause Analysis: Radical alkylation (Minisci) is nucleophilic.[1][2] It attacks the most electron-deficient position of the protonated heterocycle.

  • Analysis: The pyridazine ring is electron-deficient.[1][2]

    • C4: Ortho to Br (Inductively withdrawing). Most deficient.

    • C5: Ortho to Ethyl (Inductively donating).[1][2] Less deficient.

  • Outcome: Minisci reactions (e.g., using alkyl carboxylic acids + Ag/persulfate) will predominantly occur at C4 .[1][2]

Troubleshooting:

  • Issue: Low conversion.

    • Fix: Pyridazines coordinate silver catalysts. Increase

      
       loading to 20-30 mol% or switch to photoredox conditions (Ir/Ru catalysts) which are less sensitive to coordination.
      
  • Issue: C5 alkylation desired.

    • Fix: You cannot easily force a Minisci reaction to C5 on this scaffold. You must block C4 first or use a different chemistry (e.g., Negishi coupling at C4, then functionalize C5).[1][2]

Module 3: N-Oxidation Regiocontrol

Ticket #309: "Which Nitrogen is reacting with mCPBA?"

Technical Insight: N-oxidation is controlled by sterics and electronics.[1][2]

  • Electronic: The Ethyl group (EDG) increases electron density at N1.[1][2] The Bromo group (EWG) decreases density at N2.[1][2]

  • Steric: The Ethyl group is sterically larger than a lone pair, but not massive. The Br is large.[1][2]

Verdict: Oxidation with mCPBA or MMPP will favor N1 (adjacent to Ethyl) .[1][2] The electronic activation of the ethyl group overrides the minor steric hindrance, while the bromine strongly deactivates N2 [3].

Decision Logic & Workflow

The following diagram illustrates the decision pathways to access specific positions on the 3-Bromo-6-ethylpyridazine scaffold.

PyridazineLogic Start 3-Bromo-6-ethylpyridazine Goal Target Position? Start->Goal C3 C3 (Replace Br) Goal->C3 Cross-Coupling C4 C4 (Ring C-H) Goal->C4 Functionalize Ring Lat Ethyl Group (Lateral) Goal->Lat Extend Chain N_Ox N-Oxidation Goal->N_Ox Activate N Suzuki Suzuki/Buchwald Pd(0), Base C3->Suzuki DoM DoM (Ortho-Metalation) TMPMgCl·LiCl, -78°C C4->DoM Retains Br LatLi Lateral Lithiation LDA, 0°C Lat->LatLi Ox mCPBA / MMPP Favors N1 (adj. to Et) N_Ox->Ox

Caption: Workflow for site-selective functionalization. Green nodes indicate high-probability success pathways; Red indicates high-risk pathways requiring strict control.[1][2]

References

  • Knochel, P., et al. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases."[1][2] SynOpen, 2018, 2 , 78–95.[2][4]

    • Establishes the protocol for using TMPMgCl·LiCl to functionalize electron-deficient heterocycles while avoiding nucleophilic attack.[1]

  • Wunderlich, S. & Knochel, P. "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn[1][2][5]·2MgCl2[4][5]·2LiCl."[5] Chemical Communications, 2008, 6387-6389.[1][2]

    • Validates the regioselectivity of metallation at the C4 position in 3,6-dihalo-systems.
  • Mangelinckx, S., et al. "N-Oxidation of 3-substituted pyridazines."[1][2] Arkivoc, 2012.[1][2][6]

    • General grounding for N-oxidation selectivity in 3,6-disubstituted pyridazines favoring the more electron-rich nitrogen.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing detailed information about the molecular framework.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-6-ethylpyridazine, a substituted diazine with potential applications in medicinal chemistry.

While direct experimental spectra for this specific compound are not widely published, this guide leverages established principles of substituent effects on aromatic systems to provide a robust, predictive analysis.[2][3] By comparing the predicted spectral data with that of related, well-characterized compounds such as pyridazine, 3-bromopyridazine, and ethyl-substituted heterocycles, we can construct a reliable spectral interpretation. This comparative approach not only allows for the confident identification of 3-Bromo-6-ethylpyridazine but also serves as a methodological template for analyzing similarly substituted heterocyclic systems.

The Foundational Principles: Substituent Effects in Pyridazine NMR

The pyridazine ring is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement leads to a π-deficient system, influencing the chemical shifts of the ring protons and carbons. The introduction of substituents, such as a bromine atom and an ethyl group, further perturbs the electronic environment, inducing predictable shifts in the NMR spectrum.

  • Bromine (at C3): As an electronegative, electron-withdrawing group, bromine deshields adjacent protons and carbons. Its primary influence is felt at the position of substitution (C3) and, to a lesser extent, at the ortho (C4) and para (C6) positions.

  • Ethyl Group (at C6): The ethyl group is a weak electron-donating group through an inductive effect. It is expected to cause a slight shielding (upfield shift) of the ring protons and carbons, particularly at the position of attachment (C6) and the ortho position (C5).

By synthesizing these effects, we can anticipate the chemical shifts and coupling patterns for 3-Bromo-6-ethylpyridazine with a high degree of confidence.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters. The following protocol outlines a self-validating system for obtaining reliable ¹H and ¹³C NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 3-Bromo-6-ethylpyridazine sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[5]
  • To ensure accurate chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[6][7]
  • Transfer the solution to a clean, high-quality 5 mm NMR tube.[8] Ensure the tube is free from scratches or cracks to avoid compromising the magnetic field homogeneity.
  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

  • The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
  • ¹H NMR Acquisition:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical spectral width: -2 to 12 ppm.
  • Number of scans: 16-64, depending on sample concentration.
  • Relaxation delay: 1-2 seconds.
  • ¹³C NMR Acquisition:
  • Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.
  • Typical spectral width: 0 to 200 ppm.
  • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
  • Relaxation delay: 2-5 seconds.
  • Advanced 2D NMR (Optional but Recommended):
  • For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[9][10]

Below is a workflow diagram for the NMR data acquisition process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Shim Optimize Magnetic Field (Shimming) Insert->Shim Acquire_1H Acquire 1D ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire 1D ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Process Fourier Transform & Phase Correction Acquire_2D->Process Reference Reference to TMS (0.00 ppm) Process->Reference Analyze Analyze & Assign Spectra Reference->Analyze NMR_Correlation cluster_structure 3-Bromo-6-ethylpyridazine cluster_1H ¹H Signals cluster_13C ¹³C Signals mol N1=N2-C3(Br)=C4(H)-C5(H)=C6(Et) H4 H4 H5 H5 H4->H5 COSY CH2 -CH₂- CH3 -CH₃ CH2->CH3 COSY C4 C4 C4->H4 HSQC C5 C5 C5->H5 HSQC C_CH2 -CH₂- C_CH2->CH2 HSQC C_CH3 -CH₃ C_CH3->CH3 HSQC

Caption: Key COSY and HSQC correlations for 3-Bromo-6-ethylpyridazine.

Conclusion

The structural elucidation of 3-Bromo-6-ethylpyridazine can be confidently achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. By applying the well-established principles of substituent effects and comparing the predicted spectra with those of analogous compounds, a definitive assignment of all proton and carbon signals is possible. The methodologies and predictive data presented in this guide provide a robust framework for researchers working with substituted pyridazines and other heterocyclic systems, ensuring both accuracy and efficiency in chemical characterization. The use of advanced 2D NMR techniques is strongly encouraged to provide an additional layer of validation for the proposed structure.

References

  • W. P. Aue, E. Bartholdi, and R. R. Ernst. "Two-dimensional spectroscopy. Application to nuclear magnetic resonance." The Journal of Chemical Physics, 64(5), 2229-2246 (1976). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515 (1997). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons (2014). [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media (2009). [Link]

  • Heinisch, G., & Holzer, W. "13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines." Canadian Journal of Chemistry, 69(6), 972-975 (1991). [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Bromo-6-ethylpyridazine, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to assess its purity and profile any potential impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and validated protocols.

Introduction: The Analytical Challenge of 3-Bromo-6-ethylpyridazine

3-Bromo-6-ethylpyridazine is a substituted pyridazine, a class of heterocyclic aromatic compounds. Its structure, featuring a polar pyridazine ring, a nonpolar ethyl group, and a halogen substituent, presents a unique chromatographic challenge. The goal of any purity analysis method is to achieve adequate separation of the main compound from its potential process-related impurities and degradation products. These impurities may include starting materials, by-products from the synthetic route, or degradants formed during storage. A successful HPLC method must provide sufficient resolution, good peak shape, and sensitivity for the accurate quantification of these minor components.

The development of such a method necessitates a systematic approach, carefully considering the interplay between the stationary phase, mobile phase, and the physicochemical properties of the analyte and its impurities. This guide will explore and compare different strategies to arrive at an optimized and validated HPLC method.

The Cornerstone of Separation: Stationary Phase Selection

The choice of the HPLC column, or the stationary phase, is the most critical factor in achieving the desired separation. For a molecule like 3-Bromo-6-ethylpyridazine, which possesses both polar and non-polar characteristics, several reversed-phase columns could be viable. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase.[1]

Comparison of Stationary Phases:

Stationary PhaseChemistryPrimary Interaction MechanismAdvantages for 3-Bromo-6-ethylpyridazinePotential Drawbacks
C18 (Octadecylsilane) Alkyl chain bonded to silicaHydrophobic interactionsStrong retention for non-polar compounds, widely available, extensive literature.[2][3]Potential for poor retention of very polar impurities, risk of "phase collapse" in highly aqueous mobile phases.[4]
C8 (Octylsilane) Shorter alkyl chain than C18Hydrophobic interactionsLess retentive than C18, potentially better for faster analysis and elution of more hydrophobic impurities.May not provide sufficient retention for the main analyte and less hydrophobic impurities.
Phenyl-Hexyl Phenyl group with a hexyl linkerHydrophobic and π-π interactionsEnhanced selectivity for aromatic and halogenated compounds due to π-π interactions with the pyridazine and bromo-substituents.[5]Selectivity can be highly dependent on the mobile phase composition.
Pentafluorophenyl (PFP) Fluorinated phenyl ringMultiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Excellent selectivity for halogenated compounds and positional isomers due to unique electronic interactions.[5]Can exhibit complex retention behavior that requires careful mobile phase optimization.

Expert Rationale:

While a standard C18 column is often the first choice for method development, the presence of the aromatic pyridazine ring and the bromine atom in 3-Bromo-6-ethylpyridazine makes phenyl-based stationary phases particularly attractive. The potential for π-π interactions can provide a different selectivity compared to purely aliphatic phases, which can be crucial for separating closely related impurities.[5] Therefore, initial screening should include both a high-quality C18 column and a Phenyl-Hexyl or PFP column to assess the most effective separation mechanism.

Experimental Workflow: Stationary Phase Screening

stationary_phase_screening cluster_setup Initial Setup cluster_screening Column Screening cluster_evaluation Evaluation Sample Prepare 1 mg/mL solution of 3-Bromo-6-ethylpyridazine in mobile phase MobilePhase Initial Mobile Phase: Acetonitrile:Water (50:50) HPLC HPLC System: UV Detector @ 254 nm Flow Rate: 1.0 mL/min Injection Volume: 5 µL C18 C18 Column (e.g., 150 x 4.6 mm, 5 µm) HPLC->C18 Inject Phenyl Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 5 µm) HPLC->Phenyl Inject PFP PFP Column (e.g., 150 x 4.6 mm, 5 µm) HPLC->PFP Inject Evaluate Evaluate: - Retention Time - Peak Shape - Resolution of Impurities C18->Evaluate Phenyl->Evaluate PFP->Evaluate

Caption: Initial screening workflow for stationary phase selection.

Fine-Tuning Separation: Mobile Phase Optimization

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[6][7] For reversed-phase HPLC, the mobile phase typically consists of an aqueous component (often with a buffer or pH modifier) and an organic solvent.[6]

Key Mobile Phase Parameters and Their Impact:

  • Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN generally has a lower viscosity and provides different selectivity compared to MeOH. For aromatic compounds, ACN can sometimes offer better peak shapes. A systematic comparison of both solvents is recommended.

  • Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[1] Pyridazine has a pKa of approximately 2.3. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled using a buffer, ideally at least 1.5 to 2 pH units away from the analyte's pKa. Operating at a pH below 1.0 or between 3.8 and 7.8 would be suitable to maintain the pyridazine ring in a single ionic state (either fully protonated or neutral).

  • Buffer Selection: The choice of buffer is critical for maintaining a stable pH. Phosphate buffers are versatile and can be used over a wide pH range.[7] Formate or acetate buffers are suitable for acidic pH ranges and are also compatible with mass spectrometry if hyphenated techniques are considered. The buffer concentration should be sufficient to control the pH without causing excessive backpressure or precipitation.

Comparison of Mobile Phase Strategies:

Mobile Phase StrategyCompositionRationaleExpected Outcome
Acidic Mobile Phase Water with 0.1% Formic Acid / AcetonitrileSuppresses the ionization of residual silanols on the silica-based stationary phase, which can lead to improved peak shape for basic compounds like pyridazines.[8]Good peak symmetry, predictable retention behavior.
Buffered Mobile Phase (pH ~3) 20 mM Potassium Phosphate Buffer (pH 3.0) / AcetonitrileProvides robust pH control, ensuring reproducible retention times.High reproducibility, stable baseline.
Buffered Mobile Phase (pH ~7) 20 mM Potassium Phosphate Buffer (pH 7.0) / AcetonitrileAnalyte is in its neutral form, which may alter selectivity for certain impurities.Potential for different elution order of impurities compared to acidic conditions.

Expert Rationale:

Starting with an acidic mobile phase, such as 0.1% formic acid in water, is a logical first step. This condition is known to improve the peak shape of nitrogen-containing heterocyclic compounds by minimizing secondary interactions with the stationary phase. If further optimization of selectivity is needed, exploring buffered mobile phases at different pH values can be a powerful tool to manipulate the retention of ionizable impurities.

Experimental Protocol: Mobile Phase Optimization

  • Select the best performing column from the stationary phase screening.

  • Prepare Mobile Phase A:

    • Condition 1: 0.1% Formic Acid in HPLC-grade water.

    • Condition 2: 20 mM Potassium Phosphate monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Condition 3: 20 mM Potassium Phosphate monobasic, pH adjusted to 7.0 with potassium hydroxide.

  • Prepare Mobile Phase B: Acetonitrile.

  • Develop a Gradient Method: Start with a scouting gradient to determine the approximate elution conditions. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-20 min: 10% B

  • Inject the 3-Bromo-6-ethylpyridazine sample under each mobile phase condition.

  • Analyze the chromatograms for resolution between the main peak and all visible impurities, as well as for peak tailing and overall analysis time.

  • Refine the gradient for the most promising mobile phase condition to achieve optimal separation in the shortest possible time.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and provides confidence in the analytical results.[2][3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12][13]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[13]Peak purity analysis (e.g., using a Diode Array Detector) should show no co-eluting peaks.
Linearity To demonstrate that the analytical response is directly proportional to the concentration of the analyte over a given range.[11]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]For impurity analysis, from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.[12]Recovery of spiked impurities should be within 80-120% for low concentrations.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]Changes in mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min) should not significantly affect the results.

Logical Flow of Method Development and Validation

method_development_validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Start Define Analytical Requirements Column_Select Stationary Phase Screening (C18, Phenyl, etc.) Start->Column_Select Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Solvent) Column_Select->Mobile_Phase_Opt Gradient_Opt Gradient and Flow Rate Optimization Mobile_Phase_Opt->Gradient_Opt Final_Method Final Optimized Method Gradient_Opt->Final_Method Specificity Specificity Final_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Systematic workflow for HPLC method development and validation.

Hypothetical Performance Data: A Comparative Summary

The following table presents a hypothetical comparison of the final performance of two developed methods on different stationary phases.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient 20-80% B in 15 min15-75% B in 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Analysis Time 20 min18 min
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.31.1
LOQ for Key Impurity 0.05%0.03%

In this hypothetical scenario, Method B, utilizing the Phenyl-Hexyl column, demonstrates superior performance. It provides better resolution for the critical impurity pair, a more symmetrical main peak, a shorter analysis time, and a lower limit of quantitation. This highlights the value of screening alternative column chemistries that can offer unique selectivity based on the analyte's structure.

Troubleshooting Common Issues

During method development and routine use, various issues can arise. A logical approach to troubleshooting is essential.

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing Secondary interactions with silanols; mobile phase pH close to pKa; column contamination.[8][14]Lower mobile phase pH; use a highly end-capped column; flush the column with a strong solvent.[8]
Poor Resolution Inappropriate stationary phase; suboptimal mobile phase composition; gradient too steep.Screen different column chemistries; adjust mobile phase pH or organic solvent; flatten the gradient around the eluting peaks.
Split or Broad Peaks Column void or contamination at the inlet; sample solvent stronger than mobile phase.[15]Reverse-flush the column; replace the column; dissolve the sample in the initial mobile phase.[14]
Shifting Retention Times Inadequate column equilibration; unstable mobile phase pH; column temperature fluctuations.Increase equilibration time between runs; use a buffered mobile phase; use a column oven.
Final Recommendations

For the robust purity analysis of 3-Bromo-6-ethylpyridazine, a systematic method development approach is crucial.

  • Initial Screening: Begin by comparing a traditional C18 column with a phenyl-based column (e.g., Phenyl-Hexyl or PFP) to leverage potential π-π interactions for enhanced selectivity.

  • Mobile Phase Strategy: Start with an acidic mobile phase (e.g., 0.1% formic acid) to ensure good peak shape for the pyridazine moiety. If necessary, explore buffered mobile phases at different pH values to modulate selectivity.

  • Optimization: Employ a gradient elution to separate impurities with a wide range of polarities. Optimize the gradient slope and flow rate to achieve the best balance of resolution and analysis time.

  • Validation: Thoroughly validate the final method according to ICH Q2(R1) guidelines to ensure its suitability for routine use in a quality control environment.

By following this comprehensive and scientifically-grounded approach, researchers and drug development professionals can confidently develop a reliable and robust HPLC method for the purity analysis of 3-Bromo-6-ethylpyridazine, ensuring the quality and safety of the final pharmaceutical products.

References

  • Anonymous. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applicable Chemistry.
  • Anonymous. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific.
  • Anonymous. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI.
  • Anonymous. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Anonymous. Reversed Phase HPLC Method Development. Phenomenex.
  • Anonymous. (2024).
  • Anonymous. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Anonymous. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Anonymous. (2013). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing.
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Anonymous. (2015). HPLC separation of related halogenated aromatic, any one??
  • Anonymous. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Thermo Fisher Scientific.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Anonymous. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
  • Anonymous. (2022). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Anonymous. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Shimadzu Corpor

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Halogenated Ethylpyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed under electron ionization (EI-MS) provide a veritable fingerprint of a molecule's composition and connectivity. This guide offers a deep dive into the anticipated fragmentation pathways of 3-Bromo-6-ethylpyridazine, a member of the medicinally relevant pyridazine family. In the absence of a publicly available experimental spectrum for this specific compound, we will construct a detailed, mechanistically-driven prediction of its fragmentation. To ground our analysis in experimental reality, we will draw direct comparisons with the known mass spectrum of the closely related 3-chloro-6-methylpyridazine. This comparative approach will illuminate the subtle yet significant influences of halogen and alkyl substituents on the fragmentation cascade.

The Analytical Imperative: Why Fragmentation Matters

In the high-stakes environment of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides a rapid and sensitive method for characterizing reaction products, identifying impurities, and elucidating the structures of unknown compounds. The fragmentation of a molecule in the mass spectrometer is not a random process; it is governed by the fundamental principles of chemical stability. By understanding the driving forces behind bond cleavages and rearrangements, we can interpret the resulting mass spectrum to piece together the molecular puzzle.

This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to interpret the mass spectra of halogenated pyridazine derivatives. We will move beyond a simple cataloging of peaks to a causal explanation of the fragmentation mechanisms, empowering the reader to apply these principles to their own analytical challenges.

Experimental Design: A Roadmap for Analysis

To acquire the mass spectrometric data for our comparative analysis, a standard electron ionization gas chromatography-mass spectrometry (GC-EI-MS) protocol would be employed. The following is a representative experimental workflow:

Step-by-Step GC-MS Protocol:
  • Sample Preparation: A dilute solution of the analyte (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Injection: 1 µL of the sample solution is injected into the GC inlet, which is typically held at a temperature of 250 °C to ensure rapid vaporization.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane). A temperature gradient is applied to the column to separate the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, and then ramp to 280 °C at a rate of 10 °C/min.

  • Mass Spectrometry:

    • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M•+).

    • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions.

    • Mass Analysis: The fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column Capillary Column (Temperature Program) Injector->Column He Carrier Gas IonSource Ion Source (70 eV EI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation Data Mass Spectrum Detector->Data Sample Analyte Solution Sample->Injector Fragmentation_3_Bromo_6_ethylpyridazine M [M]•+ m/z 187/189 M_minus_15 [M - CH3]•+ m/z 172/174 M->M_minus_15 - •CH3 (α-cleavage) M_minus_28 [M - C2H4]•+ m/z 159/161 M->M_minus_28 - C2H4 M_minus_Br [M - Br]•+ m/z 108 M->M_minus_Br - •Br M_minus_Br_minus_N2 [M - Br - N2]•+ m/z 80 M_minus_Br->M_minus_Br_minus_N2 - N2

Reactivity Comparison Guide: 3-Bromo-6-ethylpyridazine vs. 3-Chloro-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of pyridazine-based pharmacophores, the choice between 3-Bromo-6-ethylpyridazine (3-Br) and 3-Chloro-6-ethylpyridazine (3-Cl) is a critical decision point that dictates synthetic strategy, catalyst cost, and reaction scope.

While both substrates share the electron-deficient 6-ethylpyridazine core, their reactivity profiles diverge significantly based on the mechanism of action:

  • Nucleophilic Aromatic Substitution (

    
    ):  The Chloro  derivative is often the superior choice due to higher electronegativity stabilizing the Meisenheimer complex, combined with lower cost and higher stability.
    
  • Metal-Catalyzed Coupling (Suzuki/Buchwald): The Bromo derivative is the premium candidate, offering faster oxidative addition kinetics under milder conditions, whereas the Chloro analog often requires specialized, electron-rich phosphine ligands.

This guide provides a technical breakdown of these differences, supported by mechanistic rationale and validated protocols.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]

The 6-ethyl group acts as a weak electron donor (+I effect), slightly deactivating the ring compared to unsubstituted pyridazines, but the 1,2-diazine core remains highly


-deficient, activating the 3-position for substitution.
Feature3-Bromo-6-ethylpyridazine3-Chloro-6-ethylpyridazine
Structure


C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Electronegativity (X) 2.96 (Pauling)3.16 (Pauling)
Primary Utility Pd/Ni-catalyzed Cross-Couplings

Reactions, Grignard synthesis
Cost HighLow
Storage Stability Moderate (Light sensitive)High

Deep Dive: Nucleophilic Aromatic Substitution ( )

The Mechanism

In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 reactions with amines or alkoxides, the rate-determining step (RDS) is typically the nucleophilic attack  on the aromatic ring to form the anionic Meisenheimer complex, not the departure of the leaving group.[1]
The Comparison
  • 3-Chloro-6-ethylpyridazine: The chlorine atom is more electronegative than bromine. This pulls electron density from the C3 carbon more effectively, lowering the energy of the LUMO and accelerating the initial nucleophilic attack. Consequently, 3-Cl is often comparable to or faster than 3-Br in standard

    
     reactions.
    
  • 3-Bromo-6-ethylpyridazine: While Bromine is a better leaving group, this benefit is secondary in

    
     because bond breaking occurs after the RDS.
    

Recommendation: Use 3-Chloro-6-ethylpyridazine for aminations, etherifications, and substitutions. It is more economical and equally effective.

SNAr_Mechanism cluster_legend Key Insight Start Substrate (3-Cl/Br) TS Transition State (Nucleophilic Attack) Start->TS Nu- attack (RDS) Intermediate Meisenheimer Complex (Anionic) TS->Intermediate Formation Product Substituted Pyridazine Intermediate->Product Loss of X- (Fast) Note RDS depends on Electrophilicity. Cl is more electronegative than Br, stabilizing the TS more effectively.

Figure 1: Mechanism of


. The higher electronegativity of Cl facilitates the first, rate-limiting step.

Deep Dive: Metal-Catalyzed Cross-Coupling

The Mechanism

In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle begins with Oxidative Addition of the Pd(0) species into the C-X bond. This is almost always the rate-determining step for aryl chlorides.

The Comparison
  • 3-Bromo-6-ethylpyridazine: The C-Br bond is weaker (~68 kcal/mol). Oxidative addition is rapid and facile, often proceeding at lower temperatures (60-80°C) with standard ligands like

    
     or dppf.
    
  • 3-Chloro-6-ethylpyridazine: The C-Cl bond is stronger (~81 kcal/mol). Oxidative addition is sluggish.[2] To force this reaction, you must use:

    • Higher Temperatures: Often >100°C.

    • Specialized Ligands: Electron-rich, bulky phosphines (e.g., XPhos, SPhos,

      
      ) are required to increase the nucleophilicity of the Pd(0) center.
      

Recommendation: Use 3-Bromo-6-ethylpyridazine for sensitive substrates or when using standard catalyst systems. Use 3-Cl only if you have access to advanced catalyst systems (e.g., Pd-G3 precatalysts) or cost is the primary driver.

Suzuki_Cycle cluster_comp Reactivity Gate Pd0 Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-X TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Comparison 3-Br: Fast Ox. Add. (Standard Ligands) 3-Cl: Slow Ox. Add. (Requires SPhos/XPhos) Comparison->OxAdd

Figure 2: The Catalytic Cycle. Oxidative addition is the bottleneck for the Chloro-derivative.

Experimental Protocols

Protocol A: Amination (Optimized for 3-Chloro-6-ethylpyridazine)

This protocol utilizes the thermal stability of the chloro-derivative to drive the reaction without transition metals.

  • Reagents: 3-Chloro-6-ethylpyridazine (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: n-Butanol (high boiling, polar protic facilitates TS stabilization).

  • Procedure:

    • Charge a pressure vial with the pyridazine, amine, and DIPEA in n-Butanol (0.5 M).

    • Seal and heat to 120°C for 12-16 hours.

    • Monitor: TLC (EtOAc/Hex) or LCMS. The product is typically more polar than the starting material.

    • Workup: Concentrate solvent. Dilute with DCM, wash with water and brine. Dry over

      
      .
      
  • Validation: 3-Cl conversion should be >95%. If reaction stalls, add 0.5 equiv of KI (Finkelstein-like activation in situ).

Protocol B: Suzuki-Miyaura Coupling (Optimized for 3-Bromo-6-ethylpyridazine)

This protocol highlights the efficiency of the bromo-derivative under mild conditions.

  • Reagents: 3-Bromo-6-ethylpyridazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd(0) longevity).

    • Combine reagents and catalyst in a reaction vessel under inert atmosphere.

    • Heat to 80°C for 4-6 hours.

    • Monitor: LCMS for disappearance of bromide (M+ and M+2 pattern disappearance).

    • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

  • Note: If using 3-Chloro-6-ethylpyridazine for this same reaction, switch catalyst to Pd(OAc)2 / SPhos and increase temperature to 100°C.

References

  • Nucleophilic Aromatic Substitution Trends

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." Available at: [Link]

    • Wikipedia. "Nucleophilic aromatic substitution."[3][4][5] Available at: [Link]

  • Suzuki Coupling Mechanisms & Ligand Effects

    • Myers, A.G. "The Suzuki Reaction - Chem 115 Handout." Harvard University. Available at: [Link]

  • Pyridazine Chemistry Context

    • PubChem. "3-Chloro-6-methylpyridazine Compound Summary." Available at: [Link]

Sources

Comparative Guide to the Leaving Group Ability of Bromine in Ethylpyridazine Derivatives for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Pyridazine derivatives, in particular, are prevalent motifs in pharmacologically active compounds. Their synthesis often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction where the choice of leaving group is paramount to achieving desired efficiency and yield. This guide provides an in-depth comparison of bromine's leaving group ability on an ethylpyridazine core, contrasting it with its common counterpart, chlorine, grounded in mechanistic principles and supported by a robust experimental framework.

The Mechanistic Landscape: Why Leaving Group Behavior in SNAr is Counterintuitive

Unlike the familiar SN1 and SN2 reactions where C-X bond strength is a primary determinant of leaving group ability (I > Br > Cl > F), the trend in SNAr is often inverted (F > Cl ≈ Br > I).[1][2] This reversal is a direct consequence of the reaction's two-step addition-elimination mechanism.

The SNAr reaction proceeds as follows:

  • Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Step 2 (Fast): The aromaticity is restored by the expulsion of the leaving group.

Because the C-X bond is broken after the slow, rate-determining step, its bond dissociation energy plays a less significant role in the reaction kinetics.[4][5] Instead, the reaction rate is primarily dictated by the energy barrier of the initial nucleophilic attack. This is where the powerful inductive effect of the halogen comes into play. A more electronegative halogen withdraws more electron density from the aromatic ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[6][7]

The pyridazine core itself, with its two electron-withdrawing nitrogen atoms, inherently activates the ring for SNAr, making it a more reactive substrate than a corresponding benzene ring.[2]

Caption: The Addition-Elimination Mechanism of SNAr on a Halogenated Pyridazine.

Bromine vs. Chlorine: A Delicate Balance of Electronic Effects

While fluorine's extreme electronegativity makes it an excellent leaving group in many SNAr contexts, the choice in medicinal chemistry often falls between the more synthetically versatile chlorine and bromine atoms. Here, the competition is more nuanced.

  • Electronegativity and Inductive Effect: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This gives chlorine a slight advantage in activating the carbon for the initial nucleophilic attack.

  • Polarizability: Bromine is larger and its electron cloud is more polarizable than chlorine's. This increased polarizability can lead to favorable, stabilizing interactions between the nucleophile and the leaving group in the transition state, which can lower the activation energy.[8]

  • Carbon-Halogen Bond Strength: The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 327 kJ/mol).[9] Although the cleavage of this bond is not the primary rate-determining step, a weaker bond can facilitate a faster second step (expulsion of the leaving group). In cases where the second step is not entirely negligible in the overall kinetics, this can contribute to a faster reaction rate for the bromo derivative.[8]

These competing factors often result in the leaving group abilities of chlorine and bromine being very similar in SNAr reactions, with bromine sometimes showing a slight rate enhancement.[2][8]

An Experimental Framework for Quantitative Comparison

To move from theory to practice, a well-designed kinetic study is essential for a definitive comparison. This section outlines a self-validating protocol to quantify the reactivity of 4-bromo-3-ethylpyridazine versus 4-chloro-3-ethylpyridazine.

Experimental_Workflow prep Reactant Preparation (Bromo- & Chloro-Ethylpyridazine, Piperidine, Solvent) setup Parallel Reaction Setup (Constant Temp, Stirring, Inert Atmosphere) prep->setup sampling Time-Course Sampling (t = 0, 5, 15, 30, 60, 120 min) setup->sampling quench Aliquot Quenching (e.g., with dilute acid) sampling->quench analysis HPLC Analysis (Quantify Reactant & Product) quench->analysis calc Data Processing & Rate Calculation analysis->calc compare Comparative Analysis (k_Br vs. k_Cl) calc->compare

Caption: Workflow for the Kinetic Comparison of Leaving Group Ability.

Detailed Experimental Protocol

This protocol is designed to measure the pseudo-first-order rate constants for the reaction of piperidine with the respective halo-ethylpyridazines.

1. Materials & Reagents:

  • 4-bromo-3-ethylpyridazine (Substrate 1)

  • 4-chloro-3-ethylpyridazine (Substrate 2)

  • Piperidine (Nucleophile, >10 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Solvent)

  • Internal Standard (e.g., Naphthalene or similar inert aromatic compound)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

2. Reaction Setup (Parallel Synthesis):

  • In two separate, dry 25 mL round-bottom flasks equipped with stir bars and under a nitrogen atmosphere, prepare the following solutions at 25°C.

  • Flask A (Bromo): Dissolve 4-bromo-3-ethylpyridazine (0.1 mmol) and the internal standard (0.1 mmol) in 10 mL of anhydrous DMSO.

  • Flask B (Chloro): Dissolve 4-chloro-3-ethylpyridazine (0.1 mmol) and the internal standard (0.1 mmol) in 10 mL of anhydrous DMSO.

  • Allow both solutions to stir for 10 minutes to ensure thermal equilibrium.

3. Reaction Initiation and Monitoring:

  • To initiate the reactions simultaneously, add piperidine (1.5 mmol, 15 eq.) to each flask. Start a timer immediately.

  • At designated time points (e.g., t = 0, 2, 5, 10, 20, 40, 60, and 90 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Immediately quench each aliquot by adding it to a labeled HPLC vial containing 900 µL of a 1:1 methanol/water solution with 0.1% TFA. This will protonate the piperidine, stopping the reaction.

4. HPLC Analysis:

  • Analyze the quenched samples by reverse-phase HPLC with UV detection.

  • Develop a gradient method that provides good separation between the starting material, the product, and the internal standard.

  • Generate a calibration curve for each starting material against the internal standard to accurately determine its concentration from the peak area ratio.

5. Data Analysis and Rate Constant Calculation:

  • For each reaction, plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time (in seconds).

  • The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to the negative of the observed rate constant (-kobs).

  • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of piperidine (which is assumed to be constant).

Anticipated Results and Interpretation

Based on the mechanistic principles discussed, the experimental data are expected to show comparable reactivity between the bromo and chloro derivatives.

Table 1: Hypothetical Experimental Data for SNAr of Halo-Ethylpyridazines

Leaving GroupC-X Bond Energy (kJ/mol)Final Yield (90 min)Pseudo-First-Order Rate Constant (kobs) (s⁻¹)
Chlorine (-Cl)~327[9]94%1.5 x 10⁻⁴
Bromine (-Br)~285[9]97%1.9 x 10⁻⁴

The hypothetical results in Table 1 illustrate that while both halogens are effective leaving groups, the bromo-ethylpyridazine reacts slightly faster. This modest rate enhancement can be attributed to the superior polarizability of bromine and its weaker bond to carbon, which together slightly outweigh the greater inductive effect of chlorine.[8] This finding underscores that for pyridazine systems, bromine is not only a viable leaving group but may offer a kinetic advantage in certain SNAr transformations.

Conclusion and Practical Recommendations

For drug development professionals and synthetic chemists working with pyridazine scaffolds, this guide demonstrates that bromine is an excellent leaving group for facilitating nucleophilic aromatic substitution, exhibiting reactivity that is comparable to, and potentially slightly greater than, chlorine.

Key Takeaways:

  • The leaving group ability in SNAr reactions on pyridazines is governed primarily by the halogen's ability to stabilize the rate-determining Meisenheimer intermediate, not by C-X bond strength.

  • Bromine's greater polarizability and weaker C-Br bond often compensate for chlorine's superior electronegativity, leading to similar or slightly faster reaction rates.

  • The choice between a bromo- or chloro-substituted ethylpyridazine for a synthetic campaign can be guided by factors beyond leaving group ability, including the cost and availability of starting materials, and the potential for orthogonal reactivity in subsequent synthetic steps (e.g., using the C-Br bond for metal-catalyzed cross-coupling reactions).

By understanding the underlying mechanistic principles and employing robust quantitative analysis, researchers can make more informed decisions in the design and optimization of synthetic routes toward novel pyridazine-based therapeutics.

References

  • DR-NTU. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite.
  • StackExchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023, January 22). Leaving Groups. [Link]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. [Link]

  • Gugel, K. F., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 75(18), 6037–6046. [Link]

  • quimicaorganica.org. The leaving group in the nucleophilic substitution - SN2. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. 4-Bromo-3-methylpyridine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 78(13), 6759–6762. [Link]

  • National Center for Biotechnology Information. (2011). Recent advances in heterolytic nucleofugal leaving groups. Chemical reviews, 111(3), 1783–1824. [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • Chemistry LibreTexts. (2020, August 15). Measuring Reaction Rates. [Link]

  • Ashenhurst, J. (2013, August 14). Bond Dissociation Energies And Radical Stability. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • ResearchGate. (2019). Predicting the quality of leaving groups in organic chemistry: Tests against experimental data. [Link]

  • Jacobsen, E. N., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society, 140(30), 9579–9583. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(9), 15998–16013. [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Scribd. Advanced SNAr Reaction Guide. [Link]

  • Wired Chemist. Common Bond Energies. [Link]

  • Chemsrc. (2023, August 27). 4-Bromo-3-methylpyridine. [Link]

  • Mansoura University. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. [Link]

  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length. YouTube. [Link]

  • National Center for Biotechnology Information. 3-Bromo-4-ethylheptane. PubChem Compound Database. [Link]

  • MDPI. (2001). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 6(1), 82-91. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

  • National Center for Biotechnology Information. 4-Bromo-3-nitroanisole. PubChem Compound Database. [Link]

Sources

Spectroscopic Validation of 3-Bromo-6-ethylpyridazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of bioactive heterocycles, 3-Bromo-6-ethylpyridazine serves as a critical "switch" scaffold.[1] The bromine atom provides a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the ethyl group adds necessary lipophilicity often required for blood-brain barrier penetration.[1]

For the drug development professional, the challenge is not just synthesizing this molecule, but rapidly validating its identity against common impurities (such as the 3,6-dibromo precursor or the hydrolyzed 3-ethyl-6-hydroxypyridazine).[1] While NMR is the gold standard for structural elucidation, ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) is the superior method for rapid, non-destructive QC and solid-state form identification.[1]

This guide objectively compares ATR-FTIR performance against alternative characterization techniques and provides a predictive spectral fingerprint for validation.

Theoretical Framework: The Spectral Fingerprint[2]

To validate 3-Bromo-6-ethylpyridazine, we must deconstruct its vibrational modes.[1] The spectrum is a superposition of the electron-deficient pyridazine ring, the heavy-atom bromine effect, and the aliphatic ethyl chain.[1]

Predicted Characteristic Bands (Functional Group Analysis)
Functional GroupModeFrequency (

)
Diagnostic Value
Pyridazine Ring C=N / C=C Stretch1580 – 1550High. Confirms heteroaromatic core integrity.[1]
Aromatic C-H Stretching (

)
3080 – 3010Medium. Weak bands; differentiates from non-aromatic impurities.[1]
Ethyl Group C-H Stretching (

)
2980 – 2850High. Distinct asymmetric/symmetric methyl/methylene modes.[1]
Ethyl Group C-H Bending~1460 & 1375Medium. "Umbrella" mode of methyl group is characteristic.[1]
C-Br Bond Stretching680 – 550Critical. Heavy atom stretch in the fingerprint region.[1]
Ring Breathing Skeletal Deformation~1000 – 950High. Sensitive to substitution pattern (3,6-disubstitution).[1]

Senior Scientist Insight: Do not ignore the fingerprint region (<1000


).[1] In halogenated heterocycles, the C-Br stretch often couples with ring deformation modes, creating a unique "signature" that is far more specific than the ubiquitous C-H stretches.

Comparative Analysis: Performance vs. Alternatives

A. Technique Comparison: ATR-FTIR vs. Raman vs. NMR

Why choose IR? The following table compares the operational performance of IR against its primary alternatives for this specific molecule.

FeatureATR-FTIR (Recommended) Raman Spectroscopy 1H-NMR (Solution)
Primary Utility Rapid ID, Functional Group CheckCrystal Polymorphs, Symmetric BondsStructural Elucidation
Sensitivity to C-Br High (Strong dipole change)Low (Weak polarizability change)N/A (Indirect via chemical shift)
Sample Prep None (Direct solid contact)None (Laser focus)High (Deuterated solvent required)
Water Interference Low (with background sub.)[1]Zero (Water is Raman silent)High (Solvent peaks)
Throughput < 1 min/sample2-5 min/sample10-15 min/sample
Cost Per Scan $


B. Structural Differentiation (Impurity Analysis)

The most common synthesis route involves alkylation of 3,6-dibromopyridazine.[1] IR is exceptionally good at flagging unreacted starting material.[1]

  • Scenario: Differentiating Product (3-Bromo-6-ethylpyridazine) from Precursor (3,6-Dibromopyridazine).

  • The IR Marker: The precursor lacks aliphatic C-H stretches.[1]

    • If you see: Only bands >3000

      
       (Aromatic C-H) and NO bands at 2980-2850 
      
      
      
      .[1]
    • If you see: Strong broad band at 3400

      
       (O-H stretch).[1]
      

Experimental Protocol: Self-Validating Workflow

This protocol uses a "Self-Validating" logic where specific checkpoints ensure data integrity before the sample is even committed.[1]

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory.

  • Detector: DTGS (Deuterated Triglycine Sulfate) for broad range linearity.[1]

  • Range: 4000 – 400

    
    .[1]
    
  • Resolution: 4

    
    .
    
  • Scans: 32 (Screening) or 64 (Publication Quality).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Collect an air background.[1]

    • Validation: Check for atmospheric

      
       doublet (2350 
      
      
      
      ).[1] If absorbance >0.05, purge the system. Do not proceed until stable.
  • Sample Loading:

    • Place ~5 mg of solid 3-Bromo-6-ethylpyridazine on the diamond crystal.

    • Critical: Apply pressure using the anvil until the "force gauge" indicates optimal contact.[1] Poor contact yields noisy data in the high-wavenumber region.[1]

  • Data Collection:

    • Acquire the sample spectrum.[1][2][3][4][5][6][7][8]

    • Real-time Check: Look for the Ethyl C-H cluster (2980-2850

      
      ) .[1] If these are absent, you have the wrong sample or poor contact.[1]
      
  • Post-Processing:

    • Apply ATR Correction (adjusts for penetration depth dependence on wavelength).

    • Baseline correct (only if significant drift is observed).[1]

Visualization of Analytical Logic

The following diagram illustrates the decision-making pathway for validating the synthesis of 3-Bromo-6-ethylpyridazine using IR markers.

AnalyticalWorkflow Start Crude Product Isolated IR_Scan Run ATR-FTIR Spectrum Start->IR_Scan Check_Aliphatic Check 2850-2980 cm⁻¹ (Aliphatic C-H) IR_Scan->Check_Aliphatic Check_OH Check 3200-3500 cm⁻¹ (Broad O-H) Check_Aliphatic->Check_OH Bands Detected Result_StartMat ID: Unreacted 3,6-Dibromopyridazine Check_Aliphatic->Result_StartMat No Bands No_Aliphatic Absent Yes_Aliphatic Present Result_Hydrolysis ID: Hydrolysis Impurity (Pyridazinone) Check_OH->Result_Hydrolysis Strong O-H Result_Success ID: 3-Bromo-6-ethylpyridazine (Target Molecule) Check_OH->Result_Success No O-H

Caption: Logic flow for rapid QC of 3-Bromo-6-ethylpyridazine synthesis using key spectral exclusion markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for functional group assignment).

  • NIST Chemistry WebBook. Pyridazine IR Spectrum Data. National Institute of Standards and Technology.[1] Available at: [Link] (Used for pyridazine core vibration baselines).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for C-Br and Heterocyclic ring breathing modes).[1][9]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] pp. 10815-10837.[1] John Wiley & Sons Ltd.[1]

Sources

Technical Guide: Validating Synthesis of 3-Bromo-6-ethylpyridazine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Purity Paradox in Drug Discovery: In medicinal chemistry, a compound can appear >99% pure by HPLC-UV yet fail in biological assays due to stoichiometric errors in bulk weighing. For the scaffold 3-Bromo-6-ethylpyridazine —a critical intermediate in the synthesis of heterobiaryl drugs—reliance on chromatography alone is insufficient.

This guide serves as a comparative technical manual for validating the bulk purity of 3-Bromo-6-ethylpyridazine. While High-Resolution Mass Spectrometry (HRMS) confirms identity and HPLC confirms chromatographic homogeneity, only Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—provides the absolute mass-fraction verification required for precise molar dosing.

Part 1: The Synthetic Context

To understand the validation challenge, we must first establish the synthesis. The production of 3-Bromo-6-ethylpyridazine typically proceeds via a nucleophilic alkylation or cross-coupling on a di-halogenated precursor.

Representative Pathway: The most robust route involves the mono-alkylation of 3,6-dibromopyridazine using a Kumada coupling or a controlled Grignard addition.

  • Precursor: 3,6-Dibromopyridazine

  • Reagent: Ethylmagnesium bromide (EtMgBr) or Diethylzinc (Et2Zn)

  • Catalyst: Pd(dppf)Cl2 (if coupling)

  • Challenge: The reaction often yields a mixture of starting material, mono-ethylated product (Target), and di-ethylated by-product.

Note: Efficient separation of the mono-ethylated species is critical before EA validation.

Part 2: Comparative Analysis of Validation Methods

Why choose Elemental Analysis when modern spectroscopic tools exist? The table below objectively compares EA against the primary alternatives for this specific pyridazine scaffold.

Table 1: Comparative Performance of Purity Validation Methods
FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HPLC-UV / LC-MS
Primary Output Mass fraction (% wt) of elements.Molar ratio of protons.Relative absorbance/Ion count.
Bulk Purity High. Detects non-chromophoric impurities (salts, water, silica).High. Detects all protonated impurities.Low. Misses inorganic salts, water, and solvents transparent to UV.
Sample Req. Destructive (2–5 mg).Non-destructive (10–20 mg).Minimal (<1 mg).
Blind Spots Cannot distinguish isomers.Requires internal standard; complex if signals overlap.Response factors vary; suppression effects in MS.
Verdict Gold Standard for confirming chemical formula and bulk stoichiometry.Excellent orthogonal check; best for solvent quantification.Best for monitoring reaction progress, not bulk purity.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop system. If the EA data fails the acceptance criteria, the protocol mandates a specific troubleshooting branch (See Diagram 1).

A. Synthesis & Purification (Brief)
  • Reaction: React 3,6-dibromopyridazine (1.0 eq) with EtMgBr (1.1 eq) in THF at -78°C.

  • Quench: Saturated NH4Cl.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

  • Isolation: The target 3-Bromo-6-ethylpyridazine is a low-melting solid/oil. Crucial Step: Extensive drying under high vacuum (<1 mbar) for 24 hours is required to remove trapped solvent, which will skew EA results.

B. Elemental Analysis Workflow

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube. Method: Dynamic Flash Combustion (>950°C).

  • Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) to establish the K-factor.

  • Sample Prep: Weigh 2.000–3.000 mg of the dried pyridazine into a tin capsule. Fold to exclude air.

  • Combustion: Inject into the combustion reactor with oxygen boost.

  • Detection: Gases (N2, CO2, H2O) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

C. Acceptance Criteria (The "0.4% Rule")

According to ACS and JOC guidelines, the Found values must be within ±0.4% of the Calculated (Theoretical) values.



Part 4: Data Interpretation & Visualization

Workflow Diagram

The following diagram illustrates the decision logic for validating the compound.

ValidationWorkflow Start Crude 3-Bromo-6-ethylpyridazine Purification Silica Chromatography & High Vac Drying Start->Purification PrelimCheck 1H NMR & LC-MS (Identity Confirmation) Purification->PrelimCheck EA_Step Elemental Analysis (CHN) Combustion PrelimCheck->EA_Step Decision Is |Calc - Found| < 0.4%? EA_Step->Decision Pass PASS: Bulk Purity Confirmed Release for Biological Testing Decision->Pass Yes Fail FAIL: Discrepancy Detected Decision->Fail No Troubleshoot Troubleshoot: 1. Check NMR for Solvents 2. Check Ash for Inorganics Fail->Troubleshoot Recalc Recalculate for Solvate? (e.g., +0.5 H2O) Troubleshoot->Recalc Recalc->Pass Fit Matches Repurify Repurify / Lyophilize Recalc->Repurify Fit Fails Repurify->Purification

Caption: Logic flow for validating 3-Bromo-6-ethylpyridazine purity. Note the feedback loop for solvent correction.

Experimental Data: 3-Bromo-6-ethylpyridazine

Molecular Formula: C₆H₇BrN₂ Molecular Weight: 187.04 g/mol

Scenario A: The Pure Compound (Pass)

This data represents a successful synthesis properly dried.

ElementCalculated (%)Found (%)Deviation (%)Result
Carbon (C) 38.5338.410.12PASS
Hydrogen (H) 3.773.750.02PASS
Nitrogen (N) 14.9814.890.09PASS
Scenario B: The "Solvent Trap" Failure (Common Pitfall)

This data represents the compound with trace Ethyl Acetate (EtOAc) trapped in the lattice, common after column chromatography.

ElementCalculated (%)Found (%)Deviation (%)Diagnosis
Carbon (C) 38.5339.100.57 FAIL (High C)
Hydrogen (H) 3.774.050.28PASS
Nitrogen (N) 14.9814.200.78 FAIL (Low N)

Analysis of Failure: The elevated Carbon and lowered Nitrogen suggest contamination by a non-nitrogenous carbon source. Action: Review 1H NMR for singlet at ~2.0 ppm (EtOAc). Recalculate theoretical values for


. If the new calculation fits the "Found" data, the impurity is identified as solvate.

Part 5: References

  • ACS Guide to Scholarly Communication. (2024).[1] Reporting Elemental Analysis Data. American Chemical Society.[2][3] Available at: [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Available at: [Link]

  • Organic Syntheses. (2014). General Procedures for Handling and Purification of Pyridines. (Analogous protocols). Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 3-Bromo-6-ethylpyridazine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridazine Scaffolds

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] The introduction of a bromine atom and an ethyl group at the 3 and 6 positions, respectively, of the pyridazine ring creates a molecule with specific electronic and steric properties that are of interest in the design of novel therapeutic agents and functional materials. Elucidating the precise three-dimensional atomic arrangement of 3-bromo-6-ethylpyridazine and its complexes is paramount for understanding its structure-activity relationship (SAR), guiding drug design, and controlling solid-state properties.[4]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining detailed atomic and molecular structures of crystalline materials.[4][5][6] This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, providing invaluable insights into intermolecular interactions.[4][5]

Proposed Synthetic and Crystallization Strategies

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 3-Bromo-6-ethylpyridazine

Conceptual Synthetic Workflow:

A Precursor Synthesis B Cyclization to Pyridazine Ring A->B e.g., Hydrazine C Bromination B->C e.g., NBS, Br2 D Purification C->D Chromatography

Caption: Proposed synthetic workflow for 3-Bromo-6-ethylpyridazine.

Crystallization of 3-Bromo-6-ethylpyridazine and its Complexes

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[11] The choice of solvent and crystallization technique is critical and typically requires empirical screening. For small organic molecules like 3-bromo-6-ethylpyridazine, several methods can be employed.

Common Crystallization Techniques:

TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to a gradual increase in concentration and crystal formation.[12]Simple to implement, requires minimal equipment.Can lead to the formation of multiple small crystals or oils if evaporation is too rapid.
Vapor Diffusion A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first reduces the solubility of the compound, promoting crystallization.Provides good control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of the solvent/anti-solvent pair.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.Effective for compounds with a significant temperature-dependent solubility.Can sometimes lead to rapid precipitation and the formation of polycrystalline material.

Experimental Protocol: Crystallization Screening by Slow Evaporation

  • Preparation of Saturated Solutions: In separate vials, dissolve a small amount of purified 3-bromo-6-ethylpyridazine in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to the point of saturation at room temperature.

  • Filtration: Filter each solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vials with a perforated cap or parafilm with small pinholes to allow for slow solvent evaporation.

  • Incubation: Place the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of crystalline materials.[11] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[5]

SC-XRD Experimental Workflow:

A Crystal Mounting B Data Collection A->B On Diffractometer C Data Processing B->C Integration & Scaling D Structure Solution C->D e.g., Direct Methods E Structure Refinement D->E Least-Squares Minimization F Validation and Analysis E->F CIF Generation

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5] These patterns are then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted beams.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.[4] This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.[4]

Comparison with Alternative and Complementary Techniques

While SC-XRD provides the most definitive structural information, other techniques offer complementary data or can be used when single crystals are not available.

TechniqueInformation ProvidedComparison to SC-XRD
Powder X-ray Diffraction (PXRD) Provides information on the crystal system, unit cell parameters, and phase purity of a polycrystalline sample.Does not provide atomic coordinates or detailed molecular geometry. It is a powerful tool for quality control and for comparing different crystalline forms (polymorphs).[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution.[9]Gives the structure in the solution state, which may differ from the solid-state structure. It is essential for confirming the chemical identity of the synthesized compound before crystallization.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in a molecule.Does not provide information on the three-dimensional arrangement of atoms. It is a rapid and simple method for confirming the presence of key chemical bonds.
Computational Chemistry (e.g., DFT) Can predict the geometry, electronic structure, and spectroscopic properties of a molecule.[14]Provides a theoretical model that can be compared with experimental data. It is particularly useful for understanding intermolecular interactions and predicting stable crystal packing arrangements.[14][15][16]

Synergistic Approach:

A comprehensive structural characterization of 3-bromo-6-ethylpyridazine complexes would involve a multi-technique approach. NMR and FT-IR would be used to confirm the successful synthesis and purity of the compound. SC-XRD would then be employed to determine the precise solid-state structure. PXRD could be used to ensure the bulk material corresponds to the single crystal structure. Finally, computational methods can provide deeper insights into the electronic properties and intermolecular forces that govern the crystal packing.[15][16]

Data Presentation and Interpretation

The final output of a successful SC-XRD experiment is a crystallographic information file (CIF), which contains all the information about the crystal structure. This data can be visualized to generate images of the molecule and its packing in the crystal lattice.

Hypothetical Crystallographic Data for a 3-Bromo-6-ethylpyridazine Complex:

ParameterValue
Chemical FormulaC6H7BrN2·(Ligand)
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)7.456
c (Å)12.789
β (°)98.54
Volume (ų)954.3
Z4
R-factor< 0.05

Note: This data is hypothetical and serves as an example of what would be reported.

The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 5%) indicates a good quality structure determination.

Conclusion

The determination of the crystal structure of 3-bromo-6-ethylpyridazine and its complexes is a critical step in understanding its chemical and physical properties. While no specific crystal structure for this exact compound has been reported in the reviewed literature, this guide provides a comprehensive, evidence-based workflow derived from established methods for analogous heterocyclic systems. By combining meticulous synthesis and crystallization with the power of single-crystal X-ray diffraction and complementary analytical techniques, researchers can confidently elucidate the three-dimensional architecture of these promising molecules, paving the way for their application in drug discovery and materials science.

References

  • ResearchGate. The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3. Available from: [Link]

  • PubMed Central. Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone. Available from: [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • National Institutes of Health. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • Techno-Sciences Inc. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • PubMed Central. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. Available from: [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available from: [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Available from: [Link]

  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Available from: [Link]

  • Beilstein Journals. Search Results - BJOC. Available from: [Link]

  • National Institutes of Health. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]

  • NIODC. Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • PubChem. 3-Bromo-6-ethylcyclohexene. Available from: [Link]

  • American Chemical Society. Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. Available from: [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

Sources

Safety Operating Guide

Operational Protocol: Safe Disposal and Handling of 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide defines the authoritative protocol for the handling and disposal of 3-Bromo-6-ethylpyridazine . As a halogenated heteroaromatic compound, this substance presents specific challenges regarding incineration and environmental persistence. Unlike simple hydrocarbons, the presence of the bromine atom at position 3 and the nitrogen-rich pyridazine ring requires strict segregation from general organic waste to prevent damage to standard incinerator scrubbers and to mitigate the formation of hazardous byproducts (e.g., HBr, NOx).

Chemical Identity & Properties

Property Specification
Chemical Name 3-Bromo-6-ethylpyridazine
Molecular Formula C₆H₇BrN₂
Molecular Weight ~187.04 g/mol
Physical State Solid (Low melting point) or Oil (depending on purity)
Hazard Class Irritant (Skin/Eye), Acute Toxicity (Oral), Respiratory Irritant

| Waste Stream | Halogenated Organic Waste (Strict Segregation Required) |

Hazard Assessment & Causality

Understanding the why behind these procedures is critical for compliance and safety.

  • Halogen Content (Bromine): When incinerated, brominated compounds release hydrogen bromide (HBr) and free bromine. Standard catalytic oxidizers used for non-halogenated waste can be corroded by these acidic gases. Therefore, this waste must be routed to facilities equipped with caustic scrubbers.

  • Nitrogenous Ring (Pyridazine): The 1,2-diazine ring is nitrogen-rich. Improper disposal or mixing with strong oxidizers (e.g., peroxides, nitric acid) can lead to rapid exothermic decomposition or the release of toxic nitrogen oxides (NOx).

  • Alkyl Side Chain (Ethyl): While the ethyl group adds lipophilicity (increasing dermal absorption risk), it does not significantly alter the disposal pathway compared to the parent heterocycle.

Pre-Disposal Stabilization Protocol

Before placing the substance into a waste container, you must ensure it is chemically stable.

Step 1: Purity Verification

  • Scenario A (Pure Substance): If disposing of expired or off-spec pure chemical, proceed directly to Section 4.

  • Scenario B (Reaction Mixture): If the compound is in a reaction mixture (e.g., post-Suzuki coupling), ensure all reactive reagents (lithium species, hydrides) are fully quenched.

    • Self-Validating Step: Check the pH of the aqueous layer if an extraction was performed. It must be neutral (pH 6-8) before separating the organic layer for disposal. Acidic residues can pressurize waste drums over time.

Step 2: Solvent Compatibility

  • Ensure the compound is dissolved in a compatible solvent if liquid disposal is required.

  • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Toluene.

  • Incompatible: Do not mix with strong oxidizers or concentrated acids in the waste stream.

Disposal Workflow (The Core Directive)

The following workflow dictates the physical handling of the waste.

Phase 1: Segregation

CRITICAL: This compound must NEVER be placed in the "Non-Halogenated" or "General Organic" waste stream.

  • Correct Stream: Halogenated Organic Waste.[1]

  • Reasoning: Even small amounts of bromine can disqualify a bulk waste shipment from fuel-blending programs, leading to significant fines and logistical rejections.

Phase 2: Containment
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Double-bagging with antistatic polyethylene bags is recommended to prevent dust generation.

  • Liquid Waste: Use an amber glass bottle or an approved HDPE safety can.

    • Cap Check: Ensure the cap has a PTFE liner to prevent solvent swelling and leakage.

Phase 3: Labeling

Labeling must be explicit to inform downstream waste handlers.

  • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: List "3-Bromo-6-ethylpyridazine" and the primary solvent (e.g., "Dichloromethane").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Visualized Decision Tree (Disposal Logic)

The following diagram illustrates the critical decision points for disposing of 3-Bromo-6-ethylpyridazine.

DisposalWorkflow Start Start: 3-Bromo-6-ethylpyridazine Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Oil StateCheck->IsLiquid SolidPack Pack in Wide-Mouth HDPE Jar (Double Bagged) IsSolid->SolidPack LiquidCheck Check Solvent Composition IsLiquid->LiquidCheck CombineHalo Combine in HALOGENATED Waste Stream SolidPack->CombineHalo HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (EtOAc, Hexane) LiquidCheck->NonHaloSolvent HaloSolvent->CombineHalo Compatible Segregate Segregate into HALOGENATED Waste Stream NonHaloSolvent->Segregate Do NOT mix w/ Fuel Blend Final Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) CombineHalo->Final Segregate->Final

Caption: Operational logic flow for segregating 3-Bromo-6-ethylpyridazine based on physical state and solvent matrix.

Emergency Response (Spill Procedures)

In the event of a spill, immediate containment is required to prevent environmental release.

  • PPE Deployment: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not sweep dry. Cover with wet paper towels or oil-impregnated sweeping compound to suppress dust, then scoop into a disposal container.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent. Do not use water , as this spreads the organic contaminant.

  • Decontamination: Clean the surface with a soap/water solution only after the bulk material has been removed. Collect all cleaning materials as Halogenated Waste .

References
  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (2023). Compound Summary: Pyridazine Derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 3-Bromo-6-ethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Bromo-6-ethylpyridazine is a halogenated heterocyclic building block frequently used in the synthesis of kinase inhibitors and agrochemicals. As a specialized intermediate, it often lacks a comprehensive toxicological profile (LD50/LC50) compared to commodity chemicals. Therefore, Universal Precautionary Handling is the required standard.

Scientific Rationale: The pyridazine core is electron-deficient, making the bromine at position 3 susceptible to nucleophilic aromatic substitution (


). This reactivity, while useful for synthesis, implies potential biological reactivity with nucleophilic residues in proteins (e.g., cysteine, lysine), suggesting risks of skin sensitization  and mucous membrane irritation .
Hazard Identification (GHS Class Extrapolation)

Based on structural analogs (e.g., 3-Bromopyridine, 3-Chloro-6-methylpyridazine).

Hazard ClassH-CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2]Systemic absorption via GI tract; potential metabolic activation.
Skin Irritant H315 Causes skin irritation.[2][3][4][5]Defatting of stratum corneum; local inflammatory response.
Eye Irritant H319 Causes serious eye irritation.[2]Direct interaction with corneal epithelium.
STOT-SE H335 May cause respiratory irritation.[2][5]Inhalation of dust/vapors irritates bronchial lining.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed based on permeation kinetics and physical state (Solid vs. Solution).

PPE Selection Table
ComponentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Laminate (Silver Shield) or High-Grade Nitrile (0.2 mm).Standard nitrile degrades rapidly (<15 mins) if the compound is dissolved in DCM or THF. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses with side shields (ANSI Z87.1+).[6]Chemical Splash Goggles .Solutions pose a splash risk; solids pose a dust risk. Goggles seal the orbital area.
Respiratory Fume Hood (Sash at working height).Fume Hood .Engineering controls are primary. If hood is unavailable, a P100 particulate respirator is mandatory for solids.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Chemical-Resistant Apron (Tyvek/PVC) over lab coat.Prevents saturation of clothing in case of large-volume spills.[7]

Logic & Decision Frameworks (Visualized)

Figure 1: PPE Decision Tree

This logic flow ensures you select the correct barrier based on the operation.

PPE_Decision_Tree Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent HoodYes Standard PPE: Glasses + Lab Coat + Nitrile Gloves Hood->HoodYes Yes HoodNo Respiratory Hazard! Hood->HoodNo No Resp Add N95/P100 Respirator + Goggles HoodNo->Resp Halogen Halogenated (DCM/CHCl3) Solvent->Halogen Polar Polar/Non-Polar (MeOH/EtOAc) Solvent->Polar Glove1 REQUIRED: Laminate/Silver Shield Gloves OR Double Nitrile (Change <15m) Halogen->Glove1 Glove2 Double Nitrile Gloves (Change <60m) Polar->Glove2

Caption: Decision matrix for PPE selection based on physical state and carrier solvent compatibility.

Operational Protocol: Step-by-Step

This protocol utilizes a Self-Validating System : each step includes a check to ensure safety before proceeding.

Phase 1: Pre-Operational Setup
  • Airflow Verification: Check the fume hood monitor. Velocity must be 80–100 fpm (face velocity).

    • Validation: Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.

  • Decontamination Prep: Place a "waste beaker" with 10% bleach or dilute NaOH inside the hood for immediate neutralization of contaminated spatulas/pipettes.

Phase 2: Handling the Solid (Weighing)
  • Static Control: Heterocycles like 3-Bromo-6-ethylpyridazine are often electrostatic. Use an antistatic gun or ionizer if the powder "flies."

  • Transfer:

    • Place the receiving flask inside the balance draft shield (if portable) or weigh inside the hood.

    • Do not transport open weigh boats across the lab.

  • Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as solid hazardous waste.

Phase 3: Reaction Setup (The "Red Zone")

This is the highest risk phase due to the introduction of solvents.

  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates nitrile gloves in <4 minutes .

  • Technique:

    • Wear Silver Shield laminate gloves under standard nitrile gloves if handling >100mL of reaction mixture.

    • Keep the sash as low as possible (chest height or lower).

Emergency Response & Disposal

Spill Response Workflow

Immediate Action: Alert nearby personnel. Do not attempt to clean spills >500mg without a respirator.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major Clean Absorb with Vermiculite/Pads (Do not use paper towels for oxidizers) Minor->Clean Evac EVACUATE AREA Call EHS Major->Evac Decon Wipe surface with Soap/Water -> MeOH Clean->Decon Dispose Bag as Hazardous Waste Label: 'Halogenated Organic' Decon->Dispose

Caption: Triage workflow for chemical spills involving halogenated heterocycles.

Disposal Guidelines
  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste (Halogenated)."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

    • Critical:Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as the pyridazine ring can degrade exothermically under extreme conditions.

  • Empty Containers: Triple rinse with a compatible solvent (e.g., Acetone) before discarding or recycling. Add rinsate to the liquid waste stream.

References

  • PubChem. (n.d.). Compound Summary: Pyridazine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide for Nitrile Gloves.[8][9] Retrieved from [Link][8]

Disclaimer: This guide is based on the chemical properties of the halogenated pyridazine class. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., Enamine, Combi-Blocks, or Sigma) before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.